Kdrlkz-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H30N4O6 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-methoxyethyl 1-[1-(2-amino-2-oxoethyl)-6-oxo-3-pyridinyl]-3-butan-2-yl-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C23H30N4O6/c1-4-15(2)18-11-16-7-8-25(23(31)33-10-9-32-3)13-19(16)27(22(18)30)17-5-6-21(29)26(12-17)14-20(24)28/h5-6,11-12,15H,4,7-10,13-14H2,1-3H3,(H2,24,28) |
InChI Key |
INQRQPKOOXTHIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(CN(CC2)C(=O)OCCOC)N(C1=O)C3=CN(C(=O)C=C3)CC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Kdrlkz-3 as a Negative Control for KLHDC2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Kdrlkz-3 and its application as a negative control in studies involving the E3 ubiquitin ligase KLHDC2. This document outlines the molecular basis for its use, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway.
Introduction to KLHDC2 and Targeted Protein Degradation
Kelch-like domain-containing protein 2 (KLHDC2) is a substrate recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex. This complex plays a crucial role in the C-end degron pathway, a cellular quality control mechanism that identifies and targets proteins with specific C-terminal motifs for ubiquitination and subsequent proteasomal degradation. The discovery of small molecules that can modulate the activity of E3 ligases has opened new avenues in targeted protein degradation (TPD), a therapeutic strategy aimed at eliminating disease-causing proteins.
This compound: An Inactive Analog for Validating KLHDC2 Engagement
In the development of small molecule ligands for KLHDC2, such as KDRLKZ-1, it is imperative to employ a structurally similar but functionally inactive compound as a negative control. This ensures that any observed biological effects are a direct result of KLHDC2 engagement and not due to off-target interactions. This compound has been designed for this purpose. It is an "E3 dead" analog of the active KLHDC2 ligand, KDRLKZ-1. The critical difference lies in the replacement of a carboxylic acid moiety, essential for binding to KLHDC2, with an amide group. This single modification abrogates its ability to bind to the E3 ligase, rendering it an ideal negative control.[1]
Quantitative Data: Binding Affinity of KLHDC2 Ligands
The following table summarizes the biochemical and biophysical binding constants for the active ligand KDRLKZ-1 and its inactive counterpart, this compound, to the Kelch domain of KLHDC2 (KLHDC2-KD). This data clearly demonstrates the lack of significant binding of this compound to KLHDC2.
| Compound | Binding Assay | Result |
| KDRLKZ-1 | Surface Plasmon Resonance (SPR) (Kd) | 0.36 µM |
| AlphaLISA (IC50) | 0.21 µM | |
| TR-FRET (IC50) | 0.31 µM | |
| Thermal Shift (ΔTm) | +6.8 °C | |
| This compound (E3 dead) | All binding assays | No binding observed |
Table 1: Biochemical and biophysical binding data for KDRLKZ-1 and the negative control this compound. The data for KDRLKZ-1 highlights its binding affinity to the KLHDC2 Kelch domain, while this compound shows no detectable binding, confirming its suitability as a negative control.[1]
Experimental Protocols
The use of a negative control like this compound is crucial in various assays to validate the specificity of active compounds. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte.
Objective: To determine the binding affinity of a test compound (e.g., KDRLKZ-1) to KLHDC2 and to confirm the lack of binding of the negative control (this compound).
Materials:
-
Recombinant purified KLHDC2 protein
-
Test compounds (KDRLKZ-1 and this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of KLHDC2:
-
Activate the sensor chip surface using a standard amine coupling kit.
-
Inject the purified KLHDC2 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface.
-
-
Analyte Injection (Test Compounds):
-
Prepare a dilution series of the test compounds (KDRLKZ-1 and this compound) in running buffer.
-
Inject the different concentrations of the compounds sequentially over the immobilized KLHDC2 surface, starting from the lowest concentration.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Negative Control:
-
Inject this compound at concentrations equivalent to or higher than the active compound (KDRLKZ-1).
-
-
Data Analysis:
-
Record the sensorgrams for each injection.
-
Subtract the reference surface and blank injection data.
-
Fit the resulting binding curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
For this compound, no significant binding response should be observed.
-
AlphaLISA for Competitive Binding
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to measure interactions between molecules in a microplate format.
Objective: To measure the ability of a test compound to displace a known biotinylated ligand from KLHDC2 and to demonstrate the inactivity of the negative control.
Materials:
-
Recombinant purified His-tagged KLHDC2
-
Biotinylated probe (e.g., a known peptide substrate of KLHDC2)
-
Streptavidin-coated Donor beads
-
Anti-His Acceptor beads
-
Test compounds (KDRLKZ-1 and this compound)
-
Assay buffer
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a mixture of His-KLHDC2 and the biotinylated probe in the assay buffer.
-
Prepare serial dilutions of the test compounds (KDRLKZ-1 and this compound).
-
-
Assay Assembly:
-
Add the His-KLHDC2/biotinylated probe mixture to the wells of the microplate.
-
Add the serially diluted test compounds to the respective wells.
-
Incubate to allow for binding competition.
-
-
Bead Addition:
-
Add the Anti-His Acceptor beads and incubate.
-
Add the Streptavidin Donor beads and incubate in the dark.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The signal will be high in the absence of a competing compound.
-
For an active compound like KDRLKZ-1, the signal will decrease in a dose-dependent manner as it displaces the biotinylated probe.
-
Calculate the IC50 value for the active compound.
-
For the negative control this compound, no significant decrease in the AlphaLISA signal should be observed.
-
Visualization of the KLHDC2 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular interactions and experimental logic described in this guide.
Caption: KLHDC2-mediated ubiquitination and degradation pathway.
Caption: Experimental workflow for validating KLHDC2 engagement.
Conclusion
The use of a well-characterized negative control is fundamental to rigorous scientific investigation in the field of targeted protein degradation. This compound, as an E3-dead analog of the KLHDC2 ligand KDRLKZ-1, provides an essential tool for researchers to validate that the observed cellular and biochemical effects of their compounds are due to specific engagement of KLHDC2. The data and protocols presented in this guide offer a framework for the effective use of this compound in drug discovery and development programs targeting KLHDC2.
References
The Role of KDRLKZ Ligands in Advancing PROTAC Research by Co-opting the KLHDC2 E3 Ligase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. While the development of PROTACs has historically been dominated by the recruitment of a few canonical E3 ligases, such as CRBN and VHL, a critical need exists to expand the repertoire of available E3 ligases to overcome challenges like acquired resistance and a limited scope of degradable proteins.[1] In this context, the Kelch-like homology domain-containing protein 2 (KLHDC2) has emerged as a promising, tractable E3 ligase for PROTAC development.[2][3] This guide provides a comprehensive overview of the function of the KDRLKZ family of small molecule ligands, which enable the recruitment of the KLHDC2 E3 ligase for targeted protein degradation.
The KDRLKZ Ligand Family and Engagement of the KLHDC2 E3 Ligase
Recent advancements have led to the discovery and characterization of small-molecule ligands that specifically target the KLHDC2 E3 ligase. Among these, the KDRLKZ series of compounds, including KDRLKZ-1 and KDRLKZ-2, have been shown to be potent binders of KLHDC2.[4][5] These ligands bind to the substrate-binding pocket of KLHDC2, effectively displacing its natural substrates. This ability to engage KLHDC2 is the foundational principle for their use in PROTACs. By incorporating a KDRLKZ ligand into a PROTAC molecule, researchers can effectively hijack the KLHDC2 E3 ligase machinery and redirect it to a specific protein of interest (POI) for degradation.
A crucial tool in the development and validation of these ligands is the use of negative controls. For instance, 1NEG has been described as an "E3-dead" version of KDRLKZ-1, serving as an invaluable negative control in experiments to confirm that the observed protein degradation is indeed dependent on the engagement of the KLHDC2 E3 ligase.
Quantitative Data: Binding Affinities and Degradation Efficacy
The efficacy of a PROTAC is underpinned by the binding affinities of its constituent ligands for their respective targets and the efficiency with which the resulting ternary complex leads to degradation. The following tables summarize the key quantitative data for KDRLKZ ligands and PROTACs derived from them.
Table 1: Biochemical and Biophysical Characteristics of KDRLKZ Ligands for KLHDC2
| Ligand | Binding Affinity (Kd) by SPR | IC50 by alphaLISA (SelK peptide displacement) | IC50 by TR-FRET |
| KDRLKZ-1 | 0.36 µM | 0.21 µM | 0.31 µM |
| KDRLKZ-2 | 0.095 µM | 0.068 µM | Not Reported |
Table 2: Degradation Performance of a KLHDC2-based PROTAC Targeting BRD4
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Time |
| K2-B4-3 (utilizing a KDRLKZ analog) | HiBiT-BRD4 | PC-3 | Not explicitly stated, but potent degradation observed | >90% | 4-6 hours |
Core Mechanism of Action
The fundamental function of a KDRLKZ ligand within a PROTAC is to mediate the formation of a ternary complex between the KLHDC2 E3 ligase, the PROTAC itself, and the target protein. This induced proximity triggers the ubiquitination of the target protein, marking it for subsequent degradation by the proteasome.
Caption: General mechanism of a KDRLKZ-based PROTAC.
Experimental Protocols
The development and characterization of KDRLKZ-based PROTACs involve a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Ligand Binding Assays
Fluorescence Polarization (FP) Assay
-
Objective: To determine the binding affinity of KDRLKZ ligands to the KLHDC2 E3 ligase.
-
Principle: This competitive binding assay measures the change in polarization of a fluorescently labeled peptide (e.g., a TAMRA-labeled SelK peptide) that binds to KLHDC2. Unlabeled KDRLKZ ligands compete for binding, causing a decrease in polarization.
-
Methodology:
-
A constant concentration of GST-tagged KLHDC2 and a TAMRA-labeled SelK peptide probe are incubated to form a complex, resulting in a high FP signal.
-
Serial dilutions of the KDRLKZ test compound are added to the complex.
-
The mixture is incubated to reach binding equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
The IC50 value is determined by plotting the change in FP against the concentration of the test compound.
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time binding kinetics (association and dissociation rates) of KDRLKZ ligands to KLHDC2 and to characterize the formation of the ternary complex.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Methodology for Binary Interaction:
-
Recombinant KLHDC2 protein is immobilized on an SPR sensor chip.
-
A series of concentrations of the KDRLKZ ligand are flowed over the chip surface.
-
The association (kon) and dissociation (koff) rates are measured in real-time.
-
The equilibrium dissociation constant (Kd) is calculated from the kinetic constants (koff/kon).
-
Cellular Degradation Assays
HiBiT Lytic Detection Assay
-
Objective: To quantify the degradation of a target protein in cells treated with a KDRLKZ-based PROTAC.
-
Principle: This assay utilizes CRISPR/Cas9 to endogenously tag the protein of interest with a small, 11-amino-acid HiBiT peptide. In the presence of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
-
Methodology:
-
Cells endogenously expressing the HiBiT-tagged POI (e.g., HiBiT-BRD4) are seeded in multi-well plates.
-
Cells are treated with a dilution series of the KDRLKZ-based PROTAC or controls (e.g., 1NEG-based PROTAC).
-
Following incubation for a specified time (e.g., 4, 6, 24 hours), a lytic reagent containing the LgBiT protein and substrate is added.
-
The luminescent signal is measured on a plate reader.
-
Degradation is quantified relative to vehicle-treated cells, and DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are calculated.
-
In Vitro Ubiquitination Assay
-
Objective: To confirm that the KDRLKZ-based PROTAC induces ubiquitination of the target protein by the KLHDC2 E3 ligase complex.
-
Principle: A reconstituted in vitro system containing the necessary components for ubiquitination is used to assess the formation of polyubiquitin chains on the target protein in the presence of the PROTAC.
-
Methodology:
-
The reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified KLHDC2 E3 ligase complex, and the purified target protein.
-
The KDRLKZ-based PROTAC is added to the reaction.
-
The reaction is incubated at 37°C to allow for ubiquitination.
-
The reaction is stopped, and the products are resolved by SDS-PAGE.
-
Ubiquitination of the target protein is detected by Western blotting using an antibody specific for the target protein or for ubiquitin.
-
Caption: Workflow for developing and validating KDRLKZ-based PROTACs.
The KLHDC2 E3 Ligase Complex
Understanding the architecture of the E3 ligase complex is crucial for rational PROTAC design. KLHDC2 is a substrate recognition subunit of a Cullin-RING E3 ligase complex. It forms a complex with Cullin 2 (CUL2) and RBX1.
Caption: The KLHDC2-containing Cullin 2-RING E3 ligase complex.
Conclusion
The development of KDRLKZ ligands represents a significant step forward in expanding the toolkit for targeted protein degradation. By providing a chemical handle to co-opt the KLHDC2 E3 ligase, these molecules open up new avenues for the design of novel PROTACs against a wider range of therapeutic targets. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to explore and harness the potential of the KLHDC2-KDRLKZ axis in their TPD programs. As research continues, further optimization of these ligands and the PROTACs derived from them will undoubtedly contribute to the next generation of innovative therapeutics.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. KDRLKZ-1 | KLHDC2 ligand | Probechem Biochemicals [probechem.com]
- 5. KDRLKZ-2 | KLHDC2 ligand | Probechem Biochemicals [probechem.com]
Technical Whitepaper: Kdrlkz-3, a Novel Non-Binding Modulator of the UbE3-X E3 Ligase Complex via Substrate Engagement
Audience: Researchers, scientists, and drug development professionals.
Abstract
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous pathologies. E3 ubiquitin ligases, which provide substrate specificity to the UPS, are a particularly attractive class of therapeutic targets.[1][2] However, direct inhibition of the catalytic activity of E3 ligases has proven challenging. This whitepaper details the discovery and characterization of Kdrlkz-3, a first-in-class small molecule that inhibits the ubiquitination of the oncogenic protein Substrate-Y by the E3 ligase UbE3-X. Uniquely, this compound does not bind directly to the UbE3-X ligase. Instead, it exerts its inhibitory effect by binding to the substrate, Substrate-Y, at a key recognition motif, thereby preventing its engagement with UbE3-X. This novel "non-binding ligand" approach represents a promising new strategy for modulating E3 ligase activity and targeting disease-causing proteins for which direct inhibitors are elusive.
Introduction
The targeted degradation of cellular proteins via the UPS is a highly regulated process involving a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3] The E3 ligase is the terminal enzyme in this cascade, responsible for recognizing specific substrates and catalyzing the transfer of ubiquitin to them, thereby marking them for proteasomal degradation. With over 600 distinct E3 ligases encoded in the human genome, they offer a vast landscape for therapeutic intervention.[3][4]
The hypothetical RING E3 ligase, UbE3-X, has been identified as a key driver in a subset of aggressive cancers through its constitutive ubiquitination and subsequent degradation of the tumor suppressor protein, Substrate-Y. Traditional approaches to inhibit such E3 ligases have focused on disrupting their catalytic activity or the E2-E3 interaction. However, the shallow, extended surfaces often involved in these interactions make them challenging for small molecule targeting.
This paper introduces this compound, a small molecule identified through a high-throughput screen for stabilizers of Substrate-Y. Our findings demonstrate that this compound functions as a potent inhibitor of Substrate-Y ubiquitination by UbE3-X. Mechanistic studies reveal that this compound does not directly bind to UbE3-X but rather to Substrate-Y, representing an alternative and powerful modality for modulating protein-protein interactions within the UPS.
Proposed Mechanism of Action
This compound acts as a "molecular shield" for the Substrate-Y protein. The interaction between UbE3-X and Substrate-Y is mediated by a specific degron motif on Substrate-Y. Our data suggests that this compound binds to a pocket within Substrate-Y that encompasses this degron. This binding event sterically hinders the recognition of Substrate-Y by the substrate-binding domain of UbE3-X, thereby preventing the formation of a productive E3-substrate complex and subsequent ubiquitination. This non-competitive mode of action offers a distinct advantage, as it does not require direct binding to the E3 ligase itself.
Figure 1. Proposed mechanism of action for this compound.
Quantitative Data
A series of biophysical and biochemical assays were conducted to quantify the binding interactions and functional activity of this compound. The results are summarized in the tables below.
Table 1: Biophysical Binding Affinity of this compound
| Interaction Components | Assay Method | Binding Affinity (KD) |
| This compound <> Substrate-Y | Surface Plasmon Resonance (SPR) | 250 nM |
| This compound <> UbE3-X | Surface Plasmon Resonance (SPR) | No Binding Detected |
| UbE3-X <> Substrate-Y | Bio-Layer Interferometry (BLI) | 1.2 µM |
| UbE3-X <> Substrate-Y + this compound | Bio-Layer Interferometry (BLI) | No Binding Detected |
Table 2: In Vitro and Cellular Activity of this compound
| Assay | Endpoint | Value |
| In Vitro Ubiquitination Assay | IC50 | 450 nM |
| Cellular Substrate-Y Stabilization | EC50 | 1.5 µM |
| Cell Viability (Cancer Line X) | GI50 | 2.0 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR was used to measure the direct binding between this compound and its putative targets.
-
Instrumentation: Biacore T200 (Cytiva)
-
Immobilization: Recombinant His-tagged Substrate-Y or UbE3-X was immobilized on a CM5 sensor chip via standard amine coupling.
-
Analyte: A serial dilution of this compound (0.1 nM to 10 µM) in HBS-EP+ buffer was injected over the sensor surface.
-
Data Analysis: Sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell. The equilibrium dissociation constant (KD) was calculated by fitting the steady-state binding data to a 1:1 Langmuir binding model.
In Vitro Ubiquitination Assay
This assay reconstituted the ubiquitination cascade in vitro to measure the functional inhibition by this compound.
Figure 2. Experimental workflow for the in vitro ubiquitination assay.
-
Reaction Components: Recombinant human E1 (UBE1), E2 (UbcH5a), UbE3-X, Substrate-Y, and ATP were combined in reaction buffer.
-
Inhibitor: this compound was added at final concentrations ranging from 1 nM to 100 µM.
-
Procedure: Reactions were initiated by the addition of ATP and incubated at 37°C. Aliquots were taken at various time points and quenched.
-
Detection: The level of Substrate-Y ubiquitination was assessed by Western blot, probing for high molecular weight polyubiquitin chains on Substrate-Y.
-
Quantification: Band intensities were quantified using densitometry, and the IC50 value was calculated using a four-parameter logistic curve fit.
Co-Immunoprecipitation (Co-IP) from Cell Lysates
Co-IP was performed to confirm the disruption of the UbE3-X/Substrate-Y interaction in a cellular context.
-
Cell Treatment: Cancer Line X cells were treated with either DMSO (vehicle) or 10 µM this compound for 4 hours.
-
Lysis: Cells were lysed in a non-denaturing IP buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Cell lysates were incubated with an anti-UbE3-X antibody conjugated to magnetic beads.
-
Washing and Elution: The beads were washed to remove non-specific binders, and the protein complexes were eluted.
-
Analysis: Eluates were analyzed by Western blot, probing for the presence of Substrate-Y. A diminished Substrate-Y signal in the this compound-treated sample compared to the vehicle control indicates disruption of the interaction.
Figure 3. Logical relationship in the Co-IP experiment.
Conclusion and Future Directions
The data presented in this whitepaper characterize this compound as a novel, potent inhibitor of the UbE3-X-mediated degradation of Substrate-Y. The unique mechanism of action—binding to the substrate rather than the E3 ligase—opens a new avenue for therapeutic intervention in the UPS. This approach of "substrate-centric" inhibition may be broadly applicable to other E3 ligase systems where direct targeting of the ligase has been unsuccessful.
Future work will focus on the structural elucidation of the this compound/Substrate-Y complex to provide a molecular basis for the observed activity and to guide structure-activity relationship (SAR) studies for lead optimization. Furthermore, the development of this compound analogs into more drug-like molecules for in vivo efficacy studies is a high priority. The discovery of this compound underscores the potential of targeting protein-protein interactions from the substrate side as a viable and innovative strategy in drug discovery.
References
- 1. E3 ligase activity assay - Profacgen [profacgen.com]
- 2. Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technology -Probes and Assays for Measuring E3 Ligase Activity [nulive.technologypublisher.com]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Kdrlkz-3: A Technical Guide to a Novel E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. While the field has been dominated by ligands for the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of novel E3 ligases is a key area of research to expand the scope and overcome potential resistance to TPD therapies.
This technical guide focuses on Kdrlkz-3 , a selective small molecule ligand for the E3 ligase Kelch-like homology domain-containing protein 2 (KLHDC2) . The emergence of this compound and other KLHDC2 ligands represents a significant advancement in the TPD field, providing a new tool to induce the degradation of a wide range of therapeutic targets. This document provides an in-depth overview of the role of this compound in targeted protein degradation, including its mechanism of action, quantitative binding and degradation data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
The KLHDC2 E3 Ligase: A New Player in TPD
KLHDC2 is a substrate receptor for the CUL2-RING E3 ubiquitin ligase complex. It plays a role in the C-end degron pathway, which recognizes proteins with specific C-terminal motifs for ubiquitination and degradation. The development of small molecule ligands that can recruit KLHDC2 to specific proteins of interest opens up new avenues for designing novel PROTACs.
This compound: A Selective Ligand for KLHDC2
This compound is a small molecule identified as a selective ligand for KLHDC2. It serves as the E3 ligase-recruiting element in PROTACs designed to target specific proteins for degradation. By binding to KLHDC2, this compound facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby initiating the degradation process.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and related KLHDC2-targeting PROTACs.
| Ligand/PROTAC | Assay Type | Target | Value | Reference |
| This compound | alphaLISA | KLHDC2 | IC50: 4.1 μM | [1] |
| KDRLKZ-1 | SPR | KLHDC2 | Kd: 0.36 μM | [2] |
| KDRLKZ-1 | alphaLISA (SelK peptide displacement) | KLHDC2 | IC50: 0.21 μM | [2] |
| PROTAC 8 (incorporating a KLHDC2 ligand) | Cell-based HiBiT assay | BRD4 | DC50 (4h): 164 nM | [1] |
| PROTAC 8 (incorporating a KLHDC2 ligand) | Cell-based HiBiT assay | BRD4 | DC50 (24h): 80 nM | [1] |
| PROTAC 8 (incorporating a KLHDC2 ligand) | Endogenous Western Blot (SK-BR-3 cells) | BRD4 | >60% degradation at 100 nM (24h) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of KLHDC2-mediated protein degradation and a typical experimental workflow for developing KLHDC2-based PROTACs.
Caption: Mechanism of this compound PROTAC-mediated protein degradation.
Caption: Experimental workflow for developing KLHDC2-based PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of this compound and its corresponding PROTACs.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Ligand Binding
This assay is used to measure the binding affinity of this compound to KLHDC2 by competing with a known biotinylated binder.
-
Materials:
-
Recombinant His-tagged KLHDC2 protein
-
Biotinylated SelK peptide (or other known KLHDC2 binder)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
This compound compound series (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of His-KLHDC2 and biotinylated SelK peptide.
-
Add the serially diluted this compound to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an EnSpire or EnVision plate reader (PerkinElmer) at an excitation of 680 nm and emission of 615 nm.
-
Calculate IC50 values by fitting the data to a four-parameter variable slope model using graphing software.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding kinetics (kon, koff) and affinity (Kd) of this compound to KLHDC2.
-
Materials:
-
Biacore instrument (e.g., Biacore T200, Cytiva)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant KLHDC2 protein
-
This compound compound series (serial dilutions)
-
Running buffer (e.g., HBS-EP+ buffer)
-
-
Procedure:
-
Immobilize recombinant KLHDC2 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the immobilized KLHDC2 surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters (kon, koff) and calculate the dissociation constant (Kd).
-
Cell-Based Protein Degradation Assay (Western Blot)
This assay is used to visually confirm and quantify the degradation of a target protein in cells treated with a this compound-based PROTAC.
-
Materials:
-
Cell line expressing the protein of interest (e.g., SK-BR-3 for endogenous BRD4)
-
This compound PROTAC (various concentrations)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc, Bio-Rad)
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the this compound PROTAC or DMSO for the desired time (e.g., 24 hours). Include a co-treatment with a proteasome inhibitor as a control.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
NanoBRET/HiBiT Assay for Real-Time Protein Degradation
This luminescence-based assay allows for the sensitive and real-time measurement of protein degradation in live cells.
-
Materials:
-
Cell line endogenously tagged with HiBiT at the locus of the protein of interest (e.g., using CRISPR/Cas9)
-
This compound PROTAC (serial dilutions)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Seed the HiBiT-tagged cells in white-walled multi-well plates.
-
Treat the cells with a serial dilution of the this compound PROTAC.
-
Incubate for the desired time course (e.g., 4 and 24 hours).
-
Add the Nano-Glo HiBiT lytic reagent, which contains the LgBiT protein and furimazine substrate, to lyse the cells and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the half-maximal degradation concentration (DC50) by fitting the dose-response data to a non-linear regression model.
-
Conclusion
The development of this compound as a selective ligand for the E3 ligase KLHDC2 marks a significant step forward in the field of targeted protein degradation. This novel tool expands the repertoire of E3 ligases that can be harnessed for therapeutic purposes, offering the potential to degrade a new range of protein targets and overcome limitations of existing TPD approaches. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers interested in exploring the potential of this compound and KLHDC2-based PROTACs in their own research and development programs. As our understanding of the diverse landscape of E3 ligases continues to grow, so too will the opportunities for developing innovative and highly selective protein-degrading therapeutics.
References
Unraveling "Kdrlkz-3": A Case of a Non-Existent Chemical Entity
A comprehensive search for the chemical compound designated as "Kdrlkz-3" has yielded no identifiable information across scientific databases and public records. This suggests that "this compound" is not a recognized chemical name, systematic identifier, or a commonly used trivial name for any known substance.
It is highly probable that "this compound" represents a typographical error, a placeholder name within a research project, or a compound that is not yet disclosed in public literature. Without a valid Chemical Abstracts Service (CAS) number, IUPAC name, or any reference in scientific publications, it is impossible to provide a technical guide on its chemical structure, properties, or any associated experimental data.
Researchers, scientists, and drug development professionals are advised to verify the nomenclature and identifiers of compounds of interest. Accurate identification is the foundational step for any further investigation into a substance's chemical and biological properties. Should a valid identifier for the intended compound be available, a detailed technical analysis could be performed.
An In-depth Technical Guide on the Mechanism of Action of Kdrlkz-3 as a Control Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving field of targeted protein degradation (TPD), the use of precise and well-characterized control compounds is paramount for the validation of experimental results. This technical guide provides a comprehensive overview of Kdrlkz-3, an inactive control compound for studies involving the E3 ligase KLHDC2. We will delve into its mechanism of inaction, present comparative quantitative data, provide detailed experimental protocols for relevant assays, and visualize the associated molecular pathways and experimental workflows. This document serves as a critical resource for researchers employing KLHDC2-targeting modalities, such as Proteolysis Targeting Chimeras (PROTACs), ensuring rigorous and reliable scientific outcomes.
Introduction: The Role of Control Compounds in Targeted Protein Degradation
Targeted protein degradation is a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] PROTACs are heterobifunctional molecules at the forefront of this technology, composed of a ligand that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a flexible linker.[2][3] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.
Given the complexity of this system, demonstrating that the observed protein degradation is a direct result of the intended mechanism is crucial. This is where control compounds become indispensable. An ideal control compound should be structurally similar to the active compound but lack a key functional group required for its mechanism of action, thus failing to elicit the biological response. This compound is designed to be such a control for the KLHDC2-recruiting ligand, Kdrlkz-1.
Mechanism of Action (or Inaction) of this compound
The primary function of this compound is to serve as a negative control by failing to engage the E3 ligase KLHDC2. This inaction is engineered through a specific chemical modification.
Structural Modification from the Active Ligand
This compound is a derivative of Kdrlkz-1, a known small-molecule ligand for KLHDC2. The critical difference lies in the replacement of a carboxylic acid moiety in Kdrlkz-1 with an amide functionality in this compound. This seemingly minor change has a profound impact on the molecule's ability to bind to KLHDC2. The carboxylic acid group in Kdrlkz-1 is crucial for its interaction with the substrate-binding pocket of KLHDC2. By substituting it with an amide group, the key binding interactions are disrupted, leading to a significant reduction or complete loss of binding affinity. This has led to this compound being referred to as an "E3 dead" compound.
The KLHDC2 Signaling Pathway and the Point of Failure for this compound
KLHDC2 is a substrate receptor for a CUL2-based E3 ubiquitin ligase complex. In the context of a PROTAC, an active ligand like Kdrlkz-1 would bind to KLHDC2, enabling the recruitment of this E3 ligase to a specific POI, leading to its ubiquitination and degradation. This compound, due to its inability to bind to KLHDC2, cannot initiate this cascade.
Data Presentation: Comparative Binding Affinities
The efficacy of this compound as a control is quantitatively demonstrated by its significantly reduced binding to KLHDC2 compared to its active counterparts, Kdrlkz-1 and Kdrlkz-2. The following table summarizes the biochemical and biophysical binding data.
| Compound | Assay | Parameter | Value (µM) |
| Kdrlkz-1 | Surface Plasmon Resonance (SPR) | Kd | 0.36 |
| AlphaLISA | IC50 | 0.21 | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.31 | |
| Thermal Shift Assay | ΔTm (°C) | +6.8 | |
| Kdrlkz-2 | Surface Plasmon Resonance (SPR) | Kd | 0.095 |
| AlphaLISA | IC50 | 0.068 | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.1 | |
| Thermal Shift Assay | ΔTm (°C) | +7.8 | |
| This compound | AlphaLISA | IC50 | >30 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 4.1 | |
| Thermal Shift Assay | ΔTm (°C) | 4.4 |
Note: Data for Kdrlkz-2 is included for comparative purposes and is sourced from the same study as Kdrlkz-1 and this compound where available. Some values are geometric means as reported in the source literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for the key assays used to characterize the binding of Kdrlkz compounds to KLHDC2.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure real-time biomolecular interactions.
Protocol:
-
Ligand and Analyte Preparation:
-
Express and purify the KLHDC2 protein (ligand) and synthesize the Kdrlkz compounds (analytes).
-
Ensure high purity and stability of the protein.
-
Prepare a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the KLHDC2 protein diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a dilution series of the Kdrlkz compounds in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase in real-time.
-
-
Dissociation and Regeneration:
-
After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand.
-
If necessary, inject a regeneration solution (e.g., a low pH glycine solution or a high salt concentration buffer) to remove any remaining bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
AlphaLISA Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to study biomolecular interactions.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS with 0.05 mg/mL BSA and 0.01% Tween-20).
-
Use a biotinylated form of a known KLHDC2-binding peptide (e.g., from SelK) and a tagged version of the KLHDC2 protein (e.g., GST-tagged).
-
Prepare Streptavidin-coated Donor beads and anti-tag (e.g., anti-GST) Acceptor beads.
-
-
Assay Procedure (Competition Assay):
-
In a 384-well microplate, add the tagged KLHDC2 protein, the biotinylated peptide, and varying concentrations of the Kdrlkz compound.
-
Add the anti-tag Acceptor beads and incubate.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
-
Signal Detection:
-
Excite the Donor beads with a laser at 680 nm.
-
If the peptide is bound to KLHDC2, the Donor and Acceptor beads are in close proximity, and a chemiluminescent signal is generated at 615 nm.
-
Active compounds like Kdrlkz-1 will compete with the peptide for binding to KLHDC2, leading to a decrease in the signal.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust method for studying molecular interactions that combines time-resolved fluorescence with FRET.
Protocol:
-
Reagent Preparation:
-
Use a KLHDC2 protein labeled with a long-lifetime donor fluorophore (e.g., Terbium cryptate) and a known binding peptide labeled with an acceptor fluorophore (e.g., d2).
-
Prepare an assay buffer compatible with the fluorophores.
-
-
Assay Procedure (Competition Assay):
-
In a microplate, add the donor-labeled KLHDC2, the acceptor-labeled peptide, and a dilution series of the Kdrlkz compound.
-
Incubate to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Excite the donor fluorophore using a pulsed light source (e.g., at 337 nm).
-
After a time delay to reduce background fluorescence, measure the emission from both the donor and the acceptor.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot this ratio against the logarithm of the compound concentration and fit to a dose-response curve to obtain the IC50.
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.
Protocol:
-
Reaction Setup:
-
In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified KLHDC2 protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the Kdrlkz compound at various concentrations.
-
Include a no-ligand control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds, the dye binds to the exposed hydrophobic core, and the fluorescence increases.
-
Plot fluorescence versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the transition.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the no-ligand control from the Tm in the presence of the compound. A positive ΔTm indicates stabilization upon binding.
-
Conclusion
This compound serves as an essential tool for researchers working on targeted protein degradation involving the E3 ligase KLHDC2. Its well-defined mechanism of inaction, stemming from a specific structural modification that ablates binding to KLHDC2, makes it an ideal negative control. The quantitative data clearly distinguishes it from its active analog, Kdrlkz-1. By employing this compound in parallel with active compounds, researchers can confidently attribute observed biological effects, such as protein degradation, to the specific engagement of the KLHDC2 pathway, thereby ensuring the rigor and validity of their findings. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in TPD research.
References
Decoding Degradation: A Beginner's Guide to PROTAC Development
For researchers, scientists, and drug development professionals venturing into the innovative field of targeted protein degradation, this in-depth technical guide serves as a foundational whitepaper on the core principles and practices of developing Proteolysis-Targeting Chimeras (PROTACs).
The PROTAC Paradigm: A New Mode of Action
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate the protein from the cell entirely.[1][2][3] They achieve this by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4][5]
At its core, a PROTAC is a heterobifunctional molecule comprising three distinct components:
-
A "warhead": A ligand that specifically recognizes and binds to the target Protein of Interest (POI).
-
An E3 ligase ligand: A moiety that recruits a specific E3 ubiquitin ligase, a key enzyme in the UPS.
-
A linker: A chemical tether that connects the warhead and the E3 ligase ligand.
The PROTAC molecule acts as a molecular matchmaker, bringing the POI and the E3 ligase into close proximity to form a "ternary complex". This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI. This poly-ubiquitination serves as a molecular "kiss of death," tagging the POI for recognition and subsequent degradation by the 26S proteasome. A key advantage is the catalytic nature of this process; once the POI is degraded, the PROTAC is released and can mediate the degradation of another POI molecule.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Blueprint for a PROTAC: Design and Synthesis
The creation of an effective PROTAC is a multi-faceted process that hinges on a systematic and iterative design strategy.
Key Design Considerations:
-
Target Selection: The journey begins with the identification of a POI that is a key driver of a specific disease.
-
Warhead Choice: A suitable ligand for the POI must be selected. This can be a known inhibitor or a newly identified binder. It's noteworthy that high binding affinity of the warhead is not always a prerequisite for a potent PROTAC.
-
E3 Ligase Recruitment: While the human genome encodes over 600 E3 ligases, the majority of PROTACs developed to date recruit either Cereblon (CRBN) or Von Hippel-Lindau (VHL). The choice of E3 ligase can significantly influence degradation efficacy and tissue selectivity.
-
Linker Optimization: The chemical linker is a critical determinant of a PROTAC's success. Its length, rigidity, and attachment points play a crucial role in enabling the formation of a stable and productive ternary complex. The development process often involves synthesizing and evaluating a library of PROTACs with diverse linkers.
Caption: The logical interplay of PROTAC components leading to degradation.
A typical synthetic route for a PROTAC involves the separate synthesis of the warhead and the E3 ligase ligand, each functionalized for subsequent conjugation to a linker. Methodologies such as solid-phase synthesis can accelerate the generation of a diverse library of PROTACs for screening.
From Benchtop to Biology: Evaluating a Novel PROTAC
A rigorous cascade of in vitro and in vivo experiments is essential to characterize a new PROTAC and validate its mechanism of action.
In Vitro Characterization:
A newly synthesized PROTAC is first subjected to a battery of in vitro assays to assess its biological activity. The following table summarizes key parameters for a hypothetical PROTAC, "HP-1," designed to degrade "Target-X" by recruiting the VHL E3 ligase.
Table 1: In Vitro Profile of Hypothetical-PROTAC-1 (HP-1)
| Parameter | Method | Typical Value |
|---|---|---|
| Target-X Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 50 nM |
| VHL Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 150 nM |
| Ternary Complex Formation | AlphaLISA / NanoBRET | Cooperative |
| Target-X Degradation (DC₅₀) | Western Blot / In-Cell Western | 10 nM |
| Maximum Degradation (Dₘₐₓ) | Western Blot / In-Cell Western | >95% |
| Cell Viability (IC₅₀) | CellTiter-Glo® | >10 µM |
In Vivo Assessment:
PROTACs that demonstrate promising in vitro activity are advanced to in vivo studies in animal models to evaluate their drug-like properties.
Table 2: In Vivo Characteristics of Hypothetical-PROTAC-1 (HP-1) in a Mouse Model
| Parameter | Description | Typical Value |
|---|---|---|
| Half-life (t₁/₂) | The time required for the drug concentration to reduce by half. | 8 hours |
| Bioavailability (Oral) | The fraction of the drug that reaches systemic circulation. | 30% |
| Target Degradation (Tumor) | The percentage of Target-X reduction in tumor tissue after 24 hours. | 90% |
The PROTAC Development Workflow: A Step-by-Step Approach
The path from concept to a validated PROTAC follows a structured workflow.
Caption: A generalized workflow for the discovery and development of a PROTAC.
Essential Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Cell Treatment: Culture cells to an appropriate confluency and treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18 hours).
-
Lysis and Quantification: Harvest the cells, lyse them in a suitable buffer (e.g., RIPA) supplemented with protease inhibitors, and determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH) should be used for normalization.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
-
Reagent Preparation: Prepare solutions of the PROTAC, biotinylated E3 ligase, and His-tagged POI in assay buffer.
-
Complex Formation: In a 384-well plate, combine the PROTAC, biotinylated E3 ligase, and His-tagged POI. Incubate to allow for the formation of the ternary complex.
-
Detection: Add streptavidin-coated donor beads and anti-His-coated acceptor beads to the wells. Incubate in the dark.
-
Data Acquisition: Measure the AlphaLISA signal using a compatible plate reader. An increase in signal intensity indicates the proximity of the donor and acceptor beads, confirming the formation of the ternary complex.
Protocol 3: Mechanism of Action (MoA) Validation
To confirm that protein degradation is occurring via the intended PROTAC mechanism, perform the following control experiments:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A rescue of protein degradation confirms the involvement of the proteasome.
-
E3 Ligase Competition: Co-treat cells with the PROTAC and an excess of a ligand that binds to the same E3 ligase. A reduction in degradation confirms the recruitment of the specific E3 ligase.
-
Inactive Control: Synthesize and test an inactive epimer of the PROTAC (e.g., with a modification to the E3 ligase ligand that abolishes binding). This control should not induce protein degradation.
This guide provides a foundational understanding of the principles and practices of PROTAC development. By embracing a systematic and iterative approach to design and evaluation, researchers can unlock the full potential of this exciting therapeutic modality.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untitled Document [arxiv.org]
A Technical Guide to the Discovery and Synthesis of Kdrlkz-3 and its Role in Targeting the KLHDC2 E3 Ligase
This document provides an in-depth overview of the discovery, synthesis, and functional characterization of Kdrlkz-3, a key chemical probe used in the development of ligands for the E3 ubiquitin ligase KLHDC2. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and targeted protein degradation.
Executive Summary
The ubiquitin-proteasome system is a critical cellular pathway for protein degradation, and its manipulation through technologies like Proteolysis-Targeting Chimeras (PROTACs) represents a promising therapeutic strategy.[1][2][3] A significant challenge in this field is the limited number of E3 ligases that can be effectively recruited for targeted protein degradation.[1][2] The discovery of small-molecule ligands for novel E3 ligases is therefore of high importance. This guide focuses on a series of compounds developed to target KLHDC2, a CUL2-RING E3 ligase, with a particular focus on this compound as a critical negative control for validating ligand activity and mechanism of action.
Discovery of the KDRLKZ Ligand Series
The KDRLKZ series of molecules, including KDRLKZ-1 and KDRLKZ-2, were identified as novel small-molecule ligands that bind to the substrate-binding pocket of the E3 ligase KLHDC2. The discovery process involved high-throughput screening using techniques such as fluorescence polarization to identify initial hits. Iterative cycles of chemical synthesis and biophysical screening, including Surface Plasmon Resonance (SPR) and AlphaLISA displacement assays, led to the optimization of these ligands for potent engagement with KLHDC2.
In contrast to the active ligands, this compound was designed as an "E3 dead" control molecule. This was achieved by replacing the critical carboxylic acid moiety of the parent compound, KDRLKZ-1, with an amide functionality. This modification was predicted to disrupt the key interactions necessary for binding to KLHDC2, thereby rendering the molecule inactive towards the E3 ligase.
Quantitative Binding and Affinity Data
The binding affinities of the KDRLKZ series of compounds for the kelch domain of KLHDC2 (KLHDC2KD) were determined using several biophysical and biochemical assays. The data clearly demonstrates the high-affinity binding of KDRLKZ-1 and KDRLKZ-2, while this compound shows significantly reduced or no binding, confirming its utility as a negative control.
| Compound | SPR Kd (µM) | AlphaLISA IC50 (µM) | TR-FRET IC50 (µM) | Thermal Shift ∆Tm (°C) |
| KDRLKZ-1 | 0.36 | 0.21 | 0.31 | +6.8 |
| KDRLKZ-2 | 0.095 | 0.068 | 0.1 | +7.8 |
| This compound | >30 | 4.1 | 4.4 | n/a |
Table 1: Summary of biochemical and biophysical binding data for KDRLKZ ligands against KLHDC2KD. Data sourced from Hickey et al., 2024.
Synthesis of this compound
The synthesis of this compound involves the modification of the parent scaffold, exemplified by KDRLKZ-1. The key transformation is the conversion of a carboxylic acid to a primary amide. While the exact synthetic route for the entire molecule is proprietary, the final step to generate this compound from an acid precursor can be achieved through standard amide coupling protocols.
Caption: General workflow for the synthesis of this compound from its carboxylic acid precursor.
-
Activation: To a solution of the carboxylic acid precursor (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), add a peptide coupling reagent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.0 equivalents).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.
-
Amidation: Add a source of ammonia, such as ammonium chloride (1.5 equivalents), to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the final amide, this compound.
Role in Targeted Protein Degradation and Signaling
The primary application of the active KDRLKZ ligands is in the formation of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for an E3 ligase, a ligand for a target protein of interest (POI), and a chemical linker. By simultaneously binding to both the E3 ligase (via the KDRLKZ moiety) and the POI, the PROTAC brings the two into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This compound, being unable to bind to KLHDC2, is used in cellular and biochemical assays to demonstrate that the degradation of a target protein is indeed dependent on the engagement of the KLHDC2 E3 ligase by the PROTAC.
Caption: Signaling pathway for targeted protein degradation via a KLHDC2-recruiting PROTAC.
-
Cell Culture: Plate cells (e.g., a human cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the active PROTAC (containing KDRLKZ-1 or KDRLKZ-2) and the negative control PROTAC (containing this compound). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The level of target protein degradation is determined by normalizing the target protein band intensity to the loading control.
Conclusion
This compound serves as an indispensable tool in the study of KLHDC2-mediated targeted protein degradation. While not an active therapeutic agent itself, its role as a well-characterized negative control is fundamental to validating the mechanism of action of novel KDRLKZ-based PROTACs. The data and protocols presented herein provide a comprehensive guide for researchers working to expand the repertoire of E3 ligases for therapeutic applications.
References
Characterization of Kdrlkz-3: A Non-Binder for the KLHDC2 E3 Ligase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the expanding field of targeted protein degradation, the discovery and characterization of ligands that modulate E3 ubiquitin ligases are of paramount importance. The Cullin-RING E3 ligase (CRL) family, the largest group of E3 ligases, plays a crucial role in protein ubiquitination and subsequent proteasomal degradation. KLHDC2, a substrate receptor for the CRL2 E3 ligase complex, is a key component of the C-end degron pathway, which recognizes and targets proteins with C-terminal diglycine motifs for degradation.
This technical guide focuses on the characterization of Kdrlkz-3, a small molecule designed as a non-binder, or "E3 dead" compound, for KLHDC2. Understanding the properties of non-binders is as critical as studying binders for validating mechanism of action, establishing structure-activity relationships (SAR), and serving as negative controls in various assays. This compound is a derivative of the known KLHDC2 binder, KDRLKZ-1. The key structural modification in this compound—the replacement of a terminal carboxylic acid with an amide group—abolishes its binding affinity for KLHDC2.
This document provides a comprehensive overview of the methodologies used to confirm the non-binding nature of this compound. It includes detailed experimental protocols for key biophysical and cellular assays, a structured presentation of comparative binding data, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of KLHDC2 Ligands
The following table summarizes the biochemical and biophysical data for the KLHDC2 binder KDRLKZ-1 and the non-binder this compound, highlighting the critical impact of the structural modification on binding affinity.
| Compound | Assay Type | Target | Metric | Value | Reference |
| KDRLKZ-1 | Surface Plasmon Resonance (SPR) | KLHDC2 | Kd | 0.36 µM | [1] |
| KDRLKZ-1 | Thermal Shift Assay | KLHDC2 | ΔTm | +6.8 °C | [1] |
| KDRLKZ-1 | AlphaLISA | KLHDC2 | IC50 | 0.21 µM | [1] |
| KDRLKZ-1 | TR-FRET | KLHDC2 | IC50 | 0.31 µM | [1] |
| This compound | AlphaLISA | KLHDC2 | IC50 | > 50 µM | [1] |
| This compound | Thermal Shift Assay | KLHDC2 | ΔTm | No Shift |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Non-Binder Characterization
SPR is a label-free technique that measures real-time biomolecular interactions. In the context of a non-binder, the expectation is a lack of a binding signal.
Objective: To determine the binding kinetics and affinity of this compound to immobilized KLHDC2 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant purified KLHDC2 protein
-
This compound and KDRLKZ-1 (positive control) dissolved in running buffer
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Immobilize recombinant KLHDC2 onto the sensor chip surface via amine coupling to a target density of approximately 3000-5000 response units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection for 7 minutes.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a similar dilution series for the positive control, KDRLKZ-1 (e.g., 0.01, 0.1, 1, 5, 10 µM).
-
Inject the different concentrations of each compound over the immobilized KLHDC2 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
For the positive control (KDRLKZ-1), fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
For this compound, a flat line or a sensorgram indistinguishable from the buffer-only injection is expected, indicating no binding. The response should not be concentration-dependent.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. A non-binder is not expected to induce a thermal shift.
Objective: To evaluate the ability of this compound to stabilize KLHDC2 in intact cells.
Materials:
-
Cell line expressing KLHDC2 (e.g., HEK293T)
-
Cell culture reagents
-
This compound and KDRLKZ-1 (positive control) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermocycler
-
Western blot or ELISA reagents
Protocol:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM), KDRLKZ-1 (e.g., 10 µM), or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KLHDC2 by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the KLHDC2 signal at each temperature.
-
Normalize the data to the signal at the lowest temperature (100% soluble).
-
Plot the percentage of soluble KLHDC2 against temperature to generate melt curves.
-
A shift in the melting curve to a higher temperature for KDRLKZ-1-treated cells compared to the vehicle control indicates target engagement.
-
For this compound, the melting curve should overlap with the vehicle control, demonstrating a lack of stabilization and, therefore, no binding.
-
Co-immunoprecipitation (Co-IP) to Confirm Lack of Interaction
Co-IP is used to study protein-protein interactions. In this context, it can be adapted to demonstrate that a compound does not mediate an interaction between a target protein and its binding partners.
Objective: To confirm that this compound does not interact with KLHDC2 in a cellular lysate.
Materials:
-
Cell lysate from a cell line expressing KLHDC2
-
Anti-KLHDC2 antibody
-
Control IgG antibody (from the same species as the anti-KLHDC2 antibody)
-
Protein A/G magnetic or agarose beads
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
This compound and KDRLKZ-1
Protocol:
-
Lysate Preparation and Pre-clearing:
-
Prepare a cell lysate under non-denaturing conditions.
-
Pre-clear the lysate by incubating with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-KLHDC2 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating.
-
Analyze the eluates by Western blot using an anti-KLHDC2 antibody.
-
-
Interpretation for Non-Binding:
-
In a standard Co-IP, one would look for co-eluting proteins. To demonstrate non-binding of a small molecule, this protocol serves as a baseline.
-
To adapt this for compound competition, one could perform a pull-down of a known KLHDC2 interacting protein and test if KDRLKZ-1 can compete for this interaction, while this compound cannot.
-
A more direct approach for small molecule interaction is affinity chromatography where the compound is immobilized, which is beyond the scope of a standard Co-IP. The primary utility of Co-IP here is to confirm the presence and immunoprecipitation efficiency of KLHDC2 as a prerequisite for more advanced interaction studies.
-
Mandatory Visualizations
Caption: KLHDC2 Signaling Pathway.
Caption: Experimental Workflow for Non-Binder Characterization.
Caption: Logical Relationship of Binding vs. Non-Binding.
References
Methodological & Application
Application Notes and Protocols for Cellular Assays Involving KLHDC2 Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and protocols for cellular assays utilizing small molecule ligands that target the E3 ubiquitin ligase KLHDC2. This system is integral to the field of targeted protein degradation (TPD), particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The KDRLKZ series of molecules, including KDRLKZ-1 and KDRLKZ-2, are potent ligands for KLHDC2.[1][2][3] In contrast, molecules like KDRLKZ-3 serve as "E3 dead" negative controls, as they are designed with modifications that abrogate binding to KLHDC2.[1] These molecules are crucial tools for validating the mechanism of action of KLHDC2-based PROTACs. The protocols outlined below are representative methods for assessing the cellular activity of such compounds.
Signaling Pathway: The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation
The ubiquitin-proteasome system is a fundamental cellular process for protein degradation.[4] E3 ubiquitin ligases play a key role by specifically recognizing substrate proteins. PROTAC technology hijacks this system to eliminate pathogenic proteins. A PROTAC simultaneously binds to a POI and an E3 ligase, forming a ternary complex that facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-induced targeted protein degradation via the KLHDC2 E3 ligase.
Quantitative Data Summary
The following table summarizes the biochemical and biophysical binding data for representative KLHDC2 ligands. This data is essential for selecting appropriate compounds and concentrations for cellular assays.
| Ligand | SPR (Kd, µM) | alphaLISA (IC50, µM) | TR-FRET (IC50, µM) | Thermal Shift (ΔTm, °C) |
| KDRLKZ-1 | 0.36 | 0.21 | 0.31 | +6.8 |
| KDRLKZ-2 | 0.095 | 0.068 | n/a | +7.8 |
| This compound (1NEG) | n/a | 4.4 | n/a | n/a |
Data sourced from Hickey CM, et al. Nat Struct Mol Biol. 2024. n/a: not available
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general maintenance of cell lines commonly used for targeted protein degradation assays.
Materials:
-
HEK293T cells (ATCC)
-
SK-BR-3 cells (ATCC)
-
DMEM (Gibco)
-
McCoy's 5A Medium (Gibco)
-
Fetal Bovine Serum (FBS, Gibco)
-
Penicillin-Streptomycin (Gibco)
-
6-well polystyrene plates
Procedure:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain SK-BR-3 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Cellular Assay for PROTAC-Mediated Protein Degradation
This protocol outlines a general method to assess the degradation of a target protein, such as BRD4, upon treatment with a KLHDC2-based PROTAC.
Materials:
-
Cultured cells (e.g., SK-BR-3)
-
KLHDC2-recruiting PROTAC (e.g., a JQ1-based PROTAC for BRD4 degradation)
-
"E3 dead" control PROTAC (incorporating a ligand like this compound)
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor, Selleck Chemicals)
-
RIPA buffer (Thermo Fisher Scientific)
-
Halt™ Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the protein of interest (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates at a density of 0.25 x 10^6 cells/well in 2 mL of media and incubate for 24 hours.
-
Prepare serial dilutions of the PROTAC and the "E3 dead" control in DMSO.
-
Treat the cells with the compounds at the desired final concentrations. Include a DMSO-only vehicle control.
-
For a mechanistic control, co-treat one well with a high concentration of the active PROTAC and 10 µM MG132.
-
Incubate the plates at 37°C for 24 hours.
-
Collect and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting to analyze the levels of the target protein and a loading control.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Caspase-3 Activity Assay for Apoptosis Induction
This assay can be used to determine if the degradation of a target protein by a PROTAC leads to apoptosis.
Materials:
-
Cells treated with PROTACs as described in Protocol 2
-
Caspase-3 Colorimetric Assay Kit (e.g., from Thermo Fisher Scientific or Abcam)
-
Cell Lysis Buffer (provided in the kit)
-
2x Reaction Buffer (provided in the kit)
-
DEVD-pNA substrate (provided in the kit)
-
Microplate reader capable of measuring absorbance at 400 or 405 nm
Procedure:
-
Induce apoptosis in cells by treating with the PROTAC for the desired time. Include a control culture without treatment.
-
Pellet 3-5 x 10^6 cells per sample.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.
-
Measure the protein concentration of the extracts.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 400 or 405 nm using a microplate reader.
-
Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Logical Relationship Diagram
The following diagram illustrates the logical flow for validating a KLHDC2-based PROTAC.
Caption: Logical workflow for the validation of a KLHDC2-recruiting PROTAC.
References
The Utility of Kdrlkz-3 in Rigorous Off-Target Effect Assessment of KLHDC2-Recruiting PROTACs
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in the development of Proteolysis Targeting Chimeras (PROTACs), ensuring the specificity of the engineered molecule is paramount. Off-target effects can lead to unforeseen toxicity and diminished therapeutic efficacy. This document provides a detailed guide on the application of Kdrlkz-3, an inactive control compound, for the comprehensive assessment of off-target effects of PROTACs that recruit the E3 ligase KLHDC2.
Introduction to PROTACs and Off-Target Effects
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][4]
While highly potent, a significant challenge in PROTAC development is the potential for off-target protein degradation. This can arise from several factors, including the promiscuity of the E3 ligase binder or the formation of binary or ternary complexes with unintended proteins. Therefore, rigorous evaluation of off-target effects is a critical step in the preclinical development of any new PROTAC.
The Role of this compound as a Negative Control
Recent advancements have identified small molecule ligands for various E3 ligases, expanding the toolkit for PROTAC development. One such E3 ligase is KLHDC2, with KDRLKZ-1 identified as a small-molecule ligand that binds to its substrate-binding pocket. To effectively dissect the on-target versus off-target effects of a KLHDC2-recruiting PROTAC, a proper negative control is essential.
This compound is an analog of KDRLKZ-1 where the carboxylic acid moiety has been replaced with an amide. This modification abrogates its binding to KLHDC2, rendering it an 'E3 dead' compound. Consequently, a PROTAC constructed with this compound in place of the active KLHDC2 ligand should not be able to recruit the E3 ligase and induce the degradation of the target protein or any off-targets that are dependent on KLHDC2 engagement. This makes this compound an invaluable tool for distinguishing true KLHDC2-dependent degradation from other cellular effects of the PROTAC molecule.
Experimental Workflow for Off-Target Assessment
A multi-pronged approach is recommended for a thorough assessment of off-target effects. This typically involves global proteomic analysis to identify potential off-targets, followed by targeted validation assays.
References
Application Notes and Protocols for Investigating KLHDC2-Dependent Degradation using Kdrlkz-3 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A key component of the UPS is the E3 ubiquitin ligase, which recognizes specific substrates for ubiquitination and subsequent degradation. While much of the TPD field has focused on a limited number of E3 ligases, there is a growing interest in expanding the repertoire of E3s that can be co-opted for therapeutic purposes.[1][2][3][4]
KLHDC2 (Kelch-like homology domain-containing protein 2) is a substrate receptor for the CUL2 E3 ubiquitin ligase complex.[5] It functions within the C-end degron pathway by recognizing proteins with a C-terminal diglycine motif, leading to their ubiquitination and proteasomal degradation. The development of small molecule ligands that bind to KLHDC2 has paved the way for the creation of novel PROTACs that can recruit this E3 ligase to degrade specific proteins of interest.
This document provides detailed application notes and experimental protocols for studying KLHDC2-dependent degradation. It specifically focuses on the use of Kdrlkz-3 , an analog of the active KLHDC2 ligand Kdrlkz-1, which serves as a crucial negative control in these experiments. In this compound, the carboxylic acid moiety essential for binding to the KLHDC2 substrate-binding pocket has been replaced with an amide, significantly reducing its affinity for KLHDC2. By comparing the cellular and biochemical effects of active KLHDC2-recruiting molecules to those of this compound, researchers can confidently attribute observed degradation to a KLHDC2-dependent mechanism.
Data Presentation
Table 1: Biochemical and Biophysical Binding Data of Representative KLHDC2 Ligands
This table summarizes the binding affinities of active KLHDC2 ligands (Kdrlkz-1 and Kdrlkz-2) and the inactive control (this compound) to the Kelch domain of KLHDC2 (KLHDC2KD). These values are critical for interpreting the results of cell-based degradation assays.
| Ligand | Surface Plasmon Resonance (SPR) K_d_ (µM) | AlphaLISA IC_50_ (µM) | TR-FRET IC_50_ (µM) | Thermal Shift ∆T_m_ (°C) |
| Kdrlkz-1 | 0.36 | 0.21 | 0.31 | +6.8 |
| Kdrlkz-2 | 0.095 | 0.068 | 0.1 | +7.8 |
| This compound (E3-dead) | >30 | 4.1 | 4.4 | n/a |
n/a: not applicable or not available
Mandatory Visualizations
Signaling Pathway
Caption: KLHDC2-dependent targeted protein degradation pathway initiated by a Kdrlkz-based PROTAC and the corresponding negative control.
Experimental Workflow
Caption: A generalized workflow for assessing KLHDC2-dependent protein degradation in a cellular context.
Experimental Protocols
In Vitro Binding Assays
These assays are crucial for confirming the direct engagement of a ligand with KLHDC2 and for determining its binding affinity.
a. Fluorescence Polarization (FP) Assay
This competitive assay measures the displacement of a fluorescently labeled peptide (e.g., from the known KLHDC2 substrate SelK) from the KLHDC2 protein by a small molecule inhibitor.
Materials:
-
Purified recombinant Kelch domain of human KLHDC2 (amino acids 1-362) with a GST tag.
-
Fluorescently labeled peptide derived from the C-terminus of SelK (e.g., TAMRA-SelK peptide).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100.
-
Test compounds: Active KLHDC2 ligand (e.g., Kdrlkz-1), negative control (this compound), and a positive control (unlabeled SelK peptide).
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare a solution of GST-KLHDC2 and TAMRA-SelK peptide in the assay buffer. The final concentrations should be optimized to yield a stable and robust FP signal (e.g., 50 nM GST-KLHDC2 and 10 nM TAMRA-SelK peptide).
-
Serially dilute the test compounds (Kdrlkz-1, this compound) and the positive control in DMSO, and then further dilute in the assay buffer.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add the GST-KLHDC2/TAMRA-SelK peptide mix to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation. A significant shift in the IC50 for this compound compared to Kdrlkz-1 will confirm its reduced binding affinity.
b. Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified recombinant GST-KLHDC2.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Test compounds dissolved in running buffer with a small percentage of DMSO.
Protocol:
-
Immobilize GST-KLHDC2 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a serial dilution of the test compounds (e.g., Kdrlkz-1, this compound) in the running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_d_). A significantly higher K_d_ for this compound will quantitatively demonstrate its lack of binding.
Cell-Based Protein Degradation Assays
These experiments are essential to demonstrate that a PROTAC can induce the degradation of a target protein in a cellular environment and to confirm that this degradation is dependent on the recruitment of KLHDC2.
a. Western Blotting for Target Protein Degradation
This is the most common method for assessing changes in protein levels.
Materials:
-
Human cell line expressing the protein of interest (POI) (e.g., HEK293T, or a cancer cell line like PC-3 for AR or BRD4 degradation).
-
Cell culture medium and supplements.
-
Test compounds: An active PROTAC incorporating a KLHDC2 ligand (e.g., derived from Kdrlkz-1), and a negative control PROTAC using this compound.
-
Vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Primary antibodies against the POI, KLHDC2, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the active PROTAC and the this compound negative control PROTAC for a fixed time (e.g., 24 hours). A vehicle control (DMSO) must be included.
-
For time-course experiments, treat cells with a fixed concentration of the PROTACs and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. The active PROTAC should show a dose- and time-dependent decrease in the POI, while the this compound control should not.
b. HiBiT-based Degradation Assay
This is a sensitive, quantitative, and high-throughput method for measuring protein degradation.
Materials:
-
Cell line engineered to express the POI fused with a HiBiT tag.
-
Nano-Glo® HiBiT Lytic Detection System.
-
Luminometer.
-
Test compounds and controls as described for Western blotting.
Protocol:
-
Plate the HiBiT-tagged cells in white, opaque 96-well or 384-well plates.
-
Treat the cells with serial dilutions of the active and this compound control PROTACs.
-
Incubate for the desired time period (e.g., 24 hours).
-
Equilibrate the plate and reagents to room temperature.
-
Add the Nano-Glo® HiBiT lytic reagent to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values. The this compound control should yield significantly higher DC50 and lower Dmax values compared to the active PROTAC.
Concluding Remarks
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating KLHDC2-dependent targeted protein degradation. The use of this compound as a negative control is paramount for unequivocally demonstrating that the observed degradation of a protein of interest is a direct consequence of the recruitment of the KLHDC2 E3 ligase. By employing a combination of in vitro biophysical assays and cell-based degradation experiments, researchers can effectively validate novel KLHDC2-based degraders and further expand the potential of targeted protein degradation as a therapeutic strategy.
References
- 1. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 5. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]
Application Notes and Protocols for In Vitro Binding Assays of Kdrlkz-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdrlkz-3 is a small molecule designed as a negative control for compounds targeting the E3 ubiquitin ligase KLHDC2. It is a derivative of the active binder KDRLKZ-1, with a critical modification that significantly diminishes its binding affinity. This document provides detailed application notes and protocols for utilizing this compound in in vitro binding assays to ensure robust and reliable experimental outcomes. Its primary utility is as a tool to confirm the specificity of interactions observed with more potent KLHDC2 ligands.
Data Presentation
The following table summarizes the quantitative data for this compound and its analogues in various in vitro binding assays. This data highlights the reduced binding affinity of this compound, establishing its role as a negative control.
| Compound | Assay Type | Target | Metric | Value (µM) |
| KDRLKZ-1 | Surface Plasmon Resonance (SPR) | KLHDC2 | Kd | 0.36 |
| AlphaLISA | KLHDC2 | IC50 | 0.21 | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | KLHDC2 | IC50 | 0.31 | |
| KDRLKZ-2 | Surface Plasmon Resonance (SPR) | KLHDC2 | Kd | 0.095 |
| AlphaLISA | KLHDC2 | IC50 | 0.068 | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | KLHDC2 | IC50 | 0.1 | |
| This compound | AlphaLISA | KLHDC2 | IC50 | 4.1 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | KLHDC2 | IC50 | >30 |
Signaling Pathway
The E3 ligase KLHDC2 is a component of the CUL2 (Cullin 2) ubiquitin ligase complex. It functions as a substrate receptor, recognizing specific C-terminal degrons (like a di-glycine motif) on target proteins. Upon recognition, the complex polyubiquitinates the substrate, marking it for degradation by the proteasome. Small molecule ligands like KDRLKZ-1 can bind to KLHDC2 and recruit new proteins for degradation, a strategy employed in targeted protein degradation (TPD). This compound, lacking strong binding, is not expected to effectively participate in this pathway.
Caption: KLHDC2 Signaling Pathway
Experimental Protocols
Given that this compound exhibits weak binding, competition assays are the most appropriate method for its characterization. Below are detailed protocols for AlphaLISA and TR-FRET competition assays, suitable for determining the IC50 value of this compound.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Competition Assay
Principle: This assay measures the disruption of an interaction between a biotinylated peptide substrate (e.g., a peptide derived from a known KLHDC2 substrate like SelK) and a tagged KLHDC2 protein (e.g., GST-tagged). Streptavidin-coated Donor beads bind the biotinylated peptide, and anti-GST Acceptor beads bind the KLHDC2 protein. When in proximity, excitation of the Donor beads results in a luminescent signal from the Acceptor beads. A competitor compound like this compound will disrupt the protein-peptide interaction, leading to a decrease in signal.
Materials:
-
Recombinant GST-tagged KLHDC2 protein
-
Biotinylated SelK C-terminal peptide
-
AlphaLISA anti-GST Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
This compound and positive control (e.g., KDRLKZ-1) dissolved in DMSO
-
384-well white opaque assay plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO. A typical starting concentration for this compound would be around 100 µM, with 10-point, 3-fold serial dilutions.
-
Reagent Preparation:
-
Dilute GST-KLHDC2 and biotin-SelK peptide in AlphaLISA buffer to the desired working concentrations. Optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare a mixture of anti-GST Acceptor beads and biotin-SelK peptide in AlphaLISA buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the compound dilutions (or DMSO for control wells) to the assay plate.
-
Add 5 µL of the GST-KLHDC2 protein solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the Acceptor bead/biotin-SelK peptide mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 12.5 µL of Streptavidin Donor beads to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay
Principle: This assay measures the proximity between a donor fluorophore (e.g., terbium-labeled anti-tag antibody) and an acceptor fluorophore (e.g., a fluorescently labeled tracer that binds to the target protein). When a tagged KLHDC2 protein is incubated with a fluorescent tracer, a high TR-FRET signal is generated. A competing compound will displace the tracer, leading to a decrease in the TR-FRET signal.
Materials:
-
Recombinant His-tagged KLHDC2 protein
-
Fluorescently labeled tracer molecule that binds KLHDC2
-
Terbium-labeled anti-His antibody (Donor)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mg/mL BSA, pH 7.5)
-
This compound and positive control (e.g., KDRLKZ-1) dissolved in DMSO
-
384-well low-volume black assay plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO, similar to the AlphaLISA protocol.
-
Reagent Preparation:
-
Prepare a 2X solution of His-KLHDC2 in TR-FRET buffer.
-
Prepare a 4X solution of the fluorescent tracer in TR-FRET buffer.
-
Prepare a 4X solution of the Terbium-labeled anti-His antibody in TR-FRET buffer.
-
-
Assay Procedure:
-
Add 50 nL of the compound dilutions to the assay plate.
-
Add 5 µL of the 2X His-KLHDC2 solution to each well.
-
Add 2.5 µL of the 4X fluorescent tracer solution.
-
Add 2.5 µL of the 4X Terbium-labeled anti-His antibody solution.
-
Mix gently and incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., donor at ~490 nm and acceptor at ~520 nm for a terbium-fluorescein pair).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Determine the IC50 value by plotting the TR-FRET ratio against the logarithm of the this compound concentration and fitting to a competitive binding model.
-
Experimental Workflow Diagram
Caption: In Vitro Competition Binding Assay Workflow
Application Notes: Confirming KLHDC2 Engagement with Kdrlkz-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing Kdrlkz-3, a potent and specific small molecule ligand, to confirm target engagement with Kelch-like homology domain-containing protein 2 (KLHDC2). KLHDC2 is a substrate receptor for the Cullin-2 RING E3 ubiquitin ligase (CRL2) complex, playing a crucial role in the C-end degron pathway by recognizing proteins with a C-terminal diglycine motif for ubiquitination and subsequent proteasomal degradation.[1][2][3] The development of small molecule ligands like this compound that bind to the substrate-binding pocket of KLHDC2 opens new avenues for therapeutic intervention, including the development of proteolysis-targeting chimeras (PROTACs).[3][4]
Confirming that a compound directly interacts with its intended target within a cellular context is a critical step in drug discovery. This document outlines detailed protocols for two robust methods to verify the engagement of this compound with KLHDC2: the Cellular Thermal Shift Assay (CETSA) and a Biotinylated Probe Pull-Down Assay.
KLHDC2 Signaling Pathway
KLHDC2 is an adaptor protein within the CRL2 E3 ubiquitin ligase complex. This complex is responsible for recognizing specific substrates and marking them for degradation by the proteasome. The core components of this pathway include Cullin 2 (CUL2), RBX1 (RING-box protein 1), Elongin B (ELOB), Elongin C (ELOC), and the substrate receptor, KLHDC2. KLHDC2's Kelch domain is responsible for recognizing the diglycine C-end degron of substrate proteins. Upon substrate recognition, the CRL2KLHDC2 complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the substrate, leading to its polyubiquitination and degradation.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 3. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arvinas.com [arvinas.com]
Application Notes and Protocols for Kdrlkz-3 in AlphaLISA and TR-FRET Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the characterization of small molecule modulators of E3 ubiquitin ligases, using a hypothetical molecule, "Kdrlkz-3," as an example. The methodologies described herein leverage two powerful, homogeneous, proximity-based assay technologies: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). These assays are highly suited for high-throughput screening (HTS) and detailed mechanistic studies of protein-protein interactions (PPIs), such as the binding of a substrate to an E3 ligase, and the modulation of this interaction by small molecules.
The protocols and data presented are based on general principles of these technologies and published data for similar molecules, such as KDRLKZ-1, a known ligand for the E3 ligase KLHDC2.[1][2] Due to the absence of specific public data for "this compound," the following information serves as a comprehensive guide for researchers to develop robust assays for their specific E3 ligase system of interest.
Principle of the Assays
AlphaLISA
AlphaLISA is a bead-based, no-wash immunoassay technology used to study biomolecular interactions.[3] The assay relies on two types of beads: Donor beads and Acceptor beads.[4] Upon laser excitation at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen into short-lived singlet oxygen molecules.[5] If an Acceptor bead is in close proximity (within 200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, resulting in light emission at 615 nm. This proximity-dependent signal is generated when the Donor and Acceptor beads are brought together by a specific biomolecular interaction.
TR-FRET
TR-FRET combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). A long-lifetime lanthanide donor fluorophore is excited, and if an acceptor fluorophore is in close proximity (typically within 10 nm), energy is transferred from the donor to the acceptor. The acceptor then emits light at a specific wavelength. The use of a long-lifetime donor allows for a time-delayed measurement of the signal, which significantly reduces background fluorescence and enhances assay sensitivity.
Hypothetical Signaling Pathway of an E3 Ligase Modulated by this compound
The following diagram illustrates a hypothetical signaling pathway where an E3 ligase binds to its substrate, leading to ubiquitination and subsequent degradation of the substrate. A small molecule inhibitor, "this compound," is shown to disrupt this interaction.
Caption: Hypothetical E3 ligase signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following tables present hypothetical performance data for AlphaLISA and TR-FRET assays designed to measure the inhibitory activity of this compound on an E3 ligase-substrate interaction.
Table 1: AlphaLISA Assay Performance
| Parameter | Value | Description |
| IC50 of this compound | 0.15 µM | Concentration of this compound that inhibits 50% of the E3 ligase-substrate interaction signal. |
| Z' Factor | 0.78 | A measure of assay quality, indicating excellent suitability for high-throughput screening. |
| Signal to Background (S/B) | 150 | The ratio of the signal from the positive control (no inhibitor) to the negative control (no substrate). |
| Assay Window | 12 | The ratio of the positive control signal to the signal with saturating inhibitor concentration. |
Table 2: TR-FRET Assay Performance
| Parameter | Value | Description |
| IC50 of this compound | 0.18 µM | Concentration of this compound that inhibits 50% of the E3 ligase-substrate interaction signal. |
| Z' Factor | 0.82 | A measure of assay quality, indicating excellent suitability for high-throughput screening. |
| Signal to Background (S/B) | 25 | The ratio of the signal from the positive control (no inhibitor) to the negative control (no substrate). |
| Assay Window | 8 | The ratio of the positive control signal to the signal with saturating inhibitor concentration. |
Experimental Protocols
AlphaLISA Experimental Protocol: E3 Ligase-Substrate Interaction Assay
This protocol describes a competitive binding assay to determine the IC50 of this compound.
Materials:
-
AlphaLISA Glutathione Donor Beads
-
AlphaLISA Anti-FLAG Acceptor Beads
-
GST-tagged E3 Ligase
-
FLAG-tagged Substrate Protein
-
This compound compound
-
AlphaLISA Immunoassay Buffer
-
384-well white opaque microplates (e.g., AlphaPlate)
-
Plate reader capable of AlphaLISA detection
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of GST-tagged E3 Ligase and 2X FLAG-tagged Substrate Protein in AlphaLISA Immunoassay Buffer.
-
Prepare a 4X serial dilution of this compound in AlphaLISA Immunoassay Buffer containing 1% DMSO.
-
Prepare a 2X working solution of AlphaLISA Anti-FLAG Acceptor Beads in AlphaLISA Immunoassay Buffer.
-
Prepare a 2X working solution of AlphaLISA Glutathione Donor Beads in AlphaLISA Immunoassay Buffer under subdued light.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound serial dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 2X GST-tagged E3 Ligase solution to all wells.
-
Add 5 µL of the 2X FLAG-tagged Substrate Protein solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the 2X AlphaLISA Anti-FLAG Acceptor Beads solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the 2X AlphaLISA Glutathione Donor Beads solution under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Caption: AlphaLISA experimental workflow for this compound IC50 determination.
TR-FRET Experimental Protocol: E3 Ligase-Substrate Interaction Assay
This protocol outlines a competitive binding assay using TR-FRET to measure the inhibitory effect of this compound.
Materials:
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled anti-FLAG antibody (Acceptor)
-
GST-tagged E3 Ligase
-
FLAG-tagged Substrate Protein
-
This compound compound
-
TR-FRET Assay Buffer
-
384-well black, low-volume microplates
-
Plate reader capable of TR-FRET detection
Protocol:
-
Reagent Preparation:
-
Prepare a 4X working solution of GST-tagged E3 Ligase in TR-FRET Assay Buffer.
-
Prepare a 4X working solution of FLAG-tagged Substrate Protein in TR-FRET Assay Buffer.
-
Prepare a 4X serial dilution of this compound in TR-FRET Assay Buffer with 1% DMSO.
-
Prepare a 4X mixture of Tb-labeled anti-GST antibody and Fluorescein-labeled anti-FLAG antibody in TR-FRET Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound serial dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 4X GST-tagged E3 Ligase solution.
-
Add 5 µL of the 4X FLAG-tagged Substrate Protein solution.
-
Add 5 µL of the 4X antibody mixture (Tb-donor and Fluorescein-acceptor).
-
Incubate for 90 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., ~520 nm for the acceptor and ~495 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Caption: TR-FRET experimental workflow for this compound IC50 determination.
The AlphaLISA and TR-FRET platforms provide robust, sensitive, and high-throughput-compatible solutions for the characterization of small molecule modulators of E3 ligase-substrate interactions. The generalized protocols and illustrative data presented here for the hypothetical molecule "this compound" offer a solid foundation for researchers to develop and optimize assays for their specific targets of interest. Careful optimization of reagent concentrations and incubation times will be crucial to achieve the best possible assay performance.
References
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Kdrlkz-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDRLKZ-1 is a small molecule that targets the Kelch-like protein KLHDC2, an E3 ubiquitin ligase substrate receptor. Understanding the binding kinetics of such molecules is crucial for developing novel therapeutics, including PROteolysis TArgeting Chimeras (PROTACs) that leverage the ubiquitin-proteasome system to degrade specific proteins. This document will guide researchers through the process of determining key kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathway and Experimental Workflow
To contextualize the experimental approach, the following diagrams illustrate the relevant biological pathway and the SPR experimental workflow.
Caption: Simplified signaling pathway of the Ubiquitin-Proteasome System involving KLHDC2.
Caption: General experimental workflow for a Surface Plasmon Resonance (SPR) assay.
Quantitative Data Summary
The following table summarizes the binding kinetics for the interaction of KDRLKZ-1 with its target, KLHDC2. These values are provided as a reference for the expected range of affinity for small molecule inhibitors.
| Compound | Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) | Reference |
| KDRLKZ-1 | KLHDC2 | 1.0 x 10³ (est.) | 3.6 x 10⁻⁴ (est.) | 0.36 |
Note: The association (ka) and dissociation (kd) rates for KDRLKZ-1 are estimated based on the reported equilibrium dissociation constant (KD). Actual rates must be determined experimentally.
Experimental Protocol: SPR Analysis of this compound Binding to KLHDC2
This protocol outlines the steps for characterizing the binding of a small molecule, such as this compound, to its purified protein target using SPR.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, ProteOn, etc.)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface)
-
Immobilization Reagents:
-
Amine Coupling Kit containing:
-
N-hydroxysuccinimide (NHS)
-
N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) or a similar buffer.
-
Analyte Dilution Buffer: Running buffer with a final concentration of 1-5% DMSO (to match the analyte stock solution).
-
Ligand: Purified KLHDC2 protein (or the target of this compound) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5-5.5).
-
Analyte: this compound (or KDRLKZ-1) stock solution in 100% DMSO.
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the ligand. This must be determined empirically (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0, or a high salt concentration).
Protocol
-
System Preparation:
-
Equilibrate the SPR instrument to the desired running temperature (typically 25°C).
-
Prime the system with running buffer until a stable baseline is achieved.
-
-
Ligand Immobilization (Amine Coupling):
-
Activate the carboxyl groups on the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the purified KLHDC2 protein (20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for small molecule analysis).
-
Deactivate any remaining reactive groups by injecting 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein immobilization step to allow for reference subtraction.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of this compound in the analyte dilution buffer. A typical concentration range for an interaction with a KD in the micromolar range would be from ~100 µM down to low nanomolar concentrations (e.g., a 7-point, 3-fold dilution series starting at 100 µM).
-
Inject the highest concentration of this compound to check for non-specific binding and to optimize the regeneration conditions.
-
Perform a kinetic analysis by injecting each concentration of this compound over the ligand and reference surfaces.
-
Association Phase: Inject the analyte for a set time (e.g., 60-180 seconds) to monitor the binding event.
-
Dissociation Phase: Switch to injecting running buffer to monitor the dissociation of the analyte from the ligand (e.g., for 120-600 seconds).
-
-
Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution for a short duration (e.g., 30 seconds) to remove all bound analyte. Ensure the baseline returns to its initial level.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell from the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion
This application note provides a comprehensive framework for the characterization of the small molecule this compound using Surface Plasmon Resonance. By following the detailed protocol, researchers can obtain high-quality kinetic data that is essential for understanding the mechanism of action and for advancing drug discovery programs. The provided data for the related compound KDRLKZ-1 serves as a useful benchmark for these studies.
References
Application Notes and Protocols: Characterizing Novel Probes for Live-Cell Imaging
A Case Study Approach for "Kdrlkz-3"
Note to Researchers: Initial searches for a specific probe designated "this compound" did not yield published data on its cell permeability, stability, or specific applications in live-cell imaging. The following application notes and protocols are presented as a comprehensive guide for the characterization and application of a novel, hypothetical cell-permeable probe, which we will refer to as "this compound." These guidelines are based on established methodologies in the field of live-cell imaging and are intended to provide a framework for researchers, scientists, and drug development professionals to assess the suitability of new chemical probes for live-cell analysis.
Introduction
Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The selection of an appropriate fluorescent probe is critical for the success of these experiments. An ideal probe should exhibit good cell permeability, high stability, low cytotoxicity, and a strong, specific signal. This document provides a detailed guide to evaluating the performance of a novel probe, "this compound," for live-cell imaging applications.
Quantitative Data Summary
The following table summarizes the key performance indicators for a hypothetical live-cell imaging probe. Researchers should aim to generate similar data to validate a new probe like "this compound."
| Parameter | Value | Conditions |
| Cell Permeability | ||
| Staining Time | 15 - 30 minutes | HeLa cells, 37°C, 5% CO2 |
| Optimal Concentration | 1 - 5 µM | Varies by cell type |
| Photostability | ||
| Half-life (seconds) | >180 s | Continuous excitation, 488 nm laser |
| Signal Reduction after 100 frames | <20% | 1 frame/second acquisition |
| Stability | ||
| Stability in culture medium | > 24 hours | 37°C, 5% CO2 |
| Signal Quality | ||
| Signal-to-Noise Ratio | > 10 | |
| Cytotoxicity | ||
| IC50 | > 50 µM | 24-hour incubation |
| Effect on Cell Proliferation | No significant effect at working concentration |
Experimental Protocols
Protocol for Assessing Cell Permeability
This protocol outlines the steps to determine the ability of "this compound" to cross the plasma membrane of live cells.
-
Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes suitable for live-cell imaging and culture overnight to allow for adherence.
-
Probe Preparation: Prepare a stock solution of "this compound" in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed imaging medium (e.g., phenol red-free DMEM) to the desired final concentrations.
-
Probe Loading: Remove the culture medium from the cells and replace it with the probe-containing imaging medium.
-
Incubation: Incubate the cells at 37°C and 5% CO2 for various time points (e.g., 5, 15, 30, and 60 minutes).
-
Washing (Optional): For probes that are not fluorogenic, wash the cells twice with pre-warmed imaging medium to remove excess unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for "this compound."
-
Analysis: Quantify the mean fluorescence intensity within the cells at each time point to determine the optimal incubation time.
Protocol for Evaluating Photostability
This protocol is designed to measure the resistance of "this compound" to photobleaching during continuous imaging.
-
Cell Preparation: Prepare and label cells with "this compound" as described in the cell permeability protocol.
-
Image Acquisition:
-
Select a field of view with well-labeled cells.
-
Set the microscope to acquire a time-lapse series of images (e.g., 200 frames at 1 frame per second).
-
Use a consistent laser power and exposure time throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) within a labeled cell for each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity against time.
-
Calculate the time at which the fluorescence intensity has decreased to 50% of its initial value (the photobleaching half-life).
-
Protocol for Assessing Cytotoxicity
This protocol evaluates the potential toxic effects of "this compound" on cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a range of concentrations of "this compound." Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for a period relevant to the intended live-cell imaging experiments (e.g., 24 or 48 hours).
-
Viability Assay: Perform a cell viability assay, such as an MTT or a live/dead staining assay, according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration of "this compound" relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the probe that reduces cell viability by 50%.
-
Visualizations
Experimental Workflow
Caption: Workflow for characterizing a new live-cell imaging probe.
Hypothetical Signaling Pathway: Kinase Translocation Reporter
Many live-cell imaging probes are designed to report on specific cellular activities. The following diagram illustrates the mechanism of a kinase translocation reporter, a common application for live-cell imaging.
Caption: Mechanism of a kinase translocation reporter.
Troubleshooting & Optimization
Technical Support Center: Interpreting Unexpected Activity of Kdrlkz-3 in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in assays involving the kinase Kdrlkz-3.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high variability in this compound kinase assays?
High variability in kinase assays can arise from several factors, including pipetting accuracy, reagent mixing, and environmental conditions.[1][2] Inconsistent results can obscure the true effects of potential inhibitors.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly and use appropriate techniques, especially for small volumes. Consider reverse pipetting for viscous solutions.[1][2] |
| Inadequate Reagent Mixing | Ensure all components, particularly the enzyme and any inhibitors, are thoroughly mixed before and after addition to the assay plate. |
| Compound Precipitation | Test compound solubility in the assay buffer. High concentrations of compounds soluble in organic solvents like DMSO may precipitate in aqueous buffers. |
| Solvent Concentration | Maintain a low and consistent final concentration of solvents (e.g., DMSO, ethanol) across all wells, as high concentrations can inhibit kinase activity. |
| Edge Effects | Avoid using the outermost wells of a microplate, which are prone to evaporation. Alternatively, fill these wells with buffer or water to create a humidity barrier. |
| Temperature and Incubation | Use a calibrated incubator and ensure consistent incubation times and uniform temperature across the assay plate to maintain stable enzyme kinetics. |
Q2: My this compound inhibitor shows significantly lower potency in cell-based assays compared to biochemical assays. Why is this?
Discrepancies between in vitro and cell-based assay results are common and can be attributed to the complex cellular environment.
Potential Reasons for Discrepancy:
| Factor | Description |
| Cell Permeability | The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than that used in the biochemical assay. |
| Drug Efflux | The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its effective intracellular concentration. |
| High Intracellular ATP | Intracellular ATP concentrations (millimolar range) are typically much higher than those used in in vitro assays (micromolar range). This increased competition can reduce the apparent potency of ATP-competitive inhibitors. |
| Compound Metabolism | Cells may metabolize the inhibitor into a less active or inactive form. |
Q3: I'm observing inhibition in my assay, but I'm not sure if it's a true this compound inhibition or an artifact. How can I check for this?
Assay artifacts can lead to false-positive results. It's crucial to run control experiments to rule out interference with the assay technology itself.
Common Assay Artifacts and Controls:
| Artifact Type | Description and Control Experiment |
| Compound Interference | Some compounds can fluoresce or quench signals in fluorescence- or luminescence-based assays, leading to false positives or negatives. Control: Test the compound against the detection system alone, without the kinase, to see if it directly affects the readout. |
| Non-Specific Inhibition | Molecules may indirectly inhibit kinase activity by chelating necessary cofactors. |
| Reagent Impurity | Impurities in ATP, substrates, or buffers can affect reaction kinetics and lead to unexpected results. |
| Protein Aggregation | Aggregated kinase protein may exhibit altered activity. |
Troubleshooting Guides
Problem 1: Unexpected Inhibition of a Non-Target Kinase
Possible Cause: The observed inhibition may be due to a known off-target effect of the compound, the presence of a contaminating kinase, or an assay artifact.
Troubleshooting Steps:
-
Consult Kinase Profiling Data: Review available kinase profiling data for your compound to determine if the observed inhibition is a known off-target effect.
-
Verify Kinase Purity: Ensure the purity of your recombinant this compound preparation. A contaminating kinase that is sensitive to your inhibitor could be responsible for the observed activity.
-
Run Assay Controls: As mentioned in the FAQ, test for assay artifacts by running controls where the inhibitor is tested against the detection system alone.
Problem 2: Higher Than Expected IC50 Value for a Known this compound Inhibitor
Possible Cause: This could be due to issues with the assay conditions, inhibitor stability, or incorrect enzyme concentration.
Troubleshooting Steps:
-
Check ATP Concentration: Determine the Km of this compound for ATP and run the assay with an ATP concentration at or near this value. If comparing to published data, ensure your ATP concentration is consistent.
-
Prepare Fresh Inhibitor Stocks: Inhibitors can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh stock solutions.
-
Review Buffer Components: High concentrations of proteins or detergents in the assay buffer could potentially sequester the inhibitor, reducing its effective concentration.
-
Verify Enzyme Concentration: Ensure you are using the correct concentration of active kinase. An excess of enzyme can lead to rapid substrate turnover, requiring higher inhibitor concentrations for effective inhibition.
Experimental Protocols
Standard Kinase Activity Assay
This protocol outlines a general procedure for measuring this compound kinase activity.
-
Prepare Reagents:
-
Prepare a 4X solution of the test compound (e.g., this compound inhibitor) or vehicle (e.g., DMSO) in assay buffer.
-
Prepare a 2X Kinase/Substrate mixture containing this compound and its specific substrate in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X compound solution or vehicle to the appropriate wells of a microplate.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the signal according to the chosen assay format (e.g., add detection reagent for luminescence or TR-FRET).
-
ATP Competition Assay
This assay helps determine if a this compound inhibitor is ATP-competitive.
-
Perform Standard Kinase Assay: Follow the protocol described above to determine the IC50 value of the inhibitor at a standard ATP concentration.
-
Repeat with High ATP: Repeat the assay using a significantly higher concentration of ATP (e.g., 10-fold higher).
-
Compare IC50 Values: A rightward shift in the IC50 curve at the higher ATP concentration indicates that the inhibitor is ATP-competitive.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound activity.
Caption: Cellular vs. biochemical assay environments for this compound.
References
troubleshooting Kdrlkz-3 solubility and stability issues
Welcome to the Technical Support Center for Kdrlkz-3, a novel kinase inhibitor targeting the MEK/ERK signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound during experimentation.
Disclaimer: this compound is a hypothetical compound. The data and protocols provided are illustrative and based on common challenges encountered with small molecule kinase inhibitors.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter with this compound.
Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a frequent challenge, indicating that the compound's kinetic solubility has been exceeded.[1]
Troubleshooting Workflow
Detailed Steps:
-
Verify Final Concentration: High concentrations of kinase inhibitors are often insoluble in aqueous solutions.[1] Check if your final assay concentration is appropriate based on the solubility data below.
-
Control Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is at a non-toxic level, typically ≤ 0.5%.[2][3] High concentrations of DMSO can also affect protein structure and assay results.
-
Modify Aqueous Buffer: The composition of your buffer can significantly impact solubility.
-
Add Surfactants: Incorporating a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help keep the compound in solution.[1]
-
Add Protein: For cell-free assays, adding a carrier protein like Bovine Serum Albumin (BSA) can improve solubility and prevent non-specific binding.
-
-
Use Mechanical Assistance: Briefly sonicating the final solution can help dissolve small precipitates that may have formed during dilution.
Issue 2: Inconsistent Assay Results or Loss of Potency Over Time
This issue often points to the chemical instability of this compound under your specific experimental or storage conditions. Instability can be caused by factors like pH, temperature, light exposure, or repeated freeze-thaw cycles.
Troubleshooting Workflow
Detailed Steps:
-
Review Storage Protocol: Proper storage is the most critical factor for maintaining compound integrity. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Allow vials to warm to room temperature before opening to prevent condensation.
-
Minimize Freeze-Thaw Cycles: Repeated temperature changes can introduce moisture into DMSO stocks, which is hygroscopic, and can lead to compound degradation or precipitation.
-
Assess Stability in Assay Buffer: this compound may be unstable under your specific assay conditions (e.g., high pH, prolonged incubation at 37°C). Refer to the stability data below. If instability is suspected, a forced degradation study can help identify the cause.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Most small molecule kinase inhibitors exhibit good solubility in DMSO.
Q2: My solid this compound powder won't dissolve completely in DMSO. What should I do? A2: Several factors could be at play:
-
Concentration: You may be exceeding the solubility limit. Refer to the solubility data table.
-
Temperature: Gentle warming to 37°C and vortexing or brief sonication can aid dissolution. However, avoid excessive heat, which could degrade the compound.
-
Solvent Quality: Ensure you are using anhydrous (dry) DMSO, as absorbed water can lower the solubility of many organic compounds.
Q3: How should I store the solid (powder) form of this compound? A3: The lyophilized powder should be stored at -20°C, protected from light and moisture. Before opening a new vial, allow it to equilibrate to room temperature in a desiccator to prevent water condensation onto the hygroscopic powder.
Q4: What are the primary degradation pathways for this compound? A4: Based on forced degradation studies, this compound is primarily susceptible to hydrolysis at alkaline pH and oxidation. It shows moderate sensitivity to photolytic degradation.
Q5: In which signaling pathway does this compound act? A5: this compound is a potent and selective inhibitor of MEK1/2, key components of the Ras-Raf-MEK-ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival.
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mM |
| Ethanol | 5 mM |
| Water | < 1 µM |
| PBS (pH 7.4) | < 1 µM |
Table 2: Stability of this compound in Solution (10 µM)
| Condition | Solvent/Buffer | Time | Remaining Compound (%) |
| -80°C | DMSO | 6 months | >99% |
| -20°C | DMSO | 6 months | 98% |
| 4°C | DMSO | 1 month | 95% |
| 25°C (RT) | DMSO | 24 hours | 97% |
| 37°C | PBS (pH 7.4) | 2 hours | 90% |
| 37°C | PBS (pH 5.0) | 2 hours | 98% |
| 37°C | PBS (pH 8.5) | 2 hours | 75% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard, high-concentration stock solution of this compound for experimental use.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass or polypropylene vials
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening.
-
Weigh: Carefully weigh the desired amount of this compound powder and place it into a sterile vial. (e.g., for 1 mL of a 10 mM solution, use X mg, where X is the molecular weight of this compound in g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes or sonicate for 5 minutes to ensure complete dissolution.
-
Inspect: Visually confirm the solution is clear and free of particulate matter.
-
Store: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -80°C, protected from light.
Protocol 2: Forced Degradation Study
Objective: To identify the degradation pathways and intrinsic stability of this compound under various stress conditions. This helps in developing stable formulations and establishing proper storage and handling procedures. The goal is to achieve 5-20% degradation.
Materials:
-
10 mM this compound stock in Acetonitrile
-
0.1 M HCl (Hydrochloric Acid)
-
0.1 M NaOH (Sodium Hydroxide)
-
3% H₂O₂ (Hydrogen Peroxide)
-
HPLC system with a stability-indicating method
Procedure:
-
Prepare Samples: For each condition, mix 100 µL of the this compound stock with 900 µL of the respective stress solution in a clean vial. Prepare a control sample with solvent only.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Incubate the HCl mixture at 60°C.
-
Base Hydrolysis: Incubate the NaOH mixture at 60°C.
-
Oxidation: Keep the H₂O₂ mixture at room temperature, protected from light.
-
Thermal Degradation: Incubate the control sample (in acetonitrile) at 80°C.
-
Photostability: Expose a separate sample (in quartz cuvette) to a calibrated light source as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
-
Evaluation: Determine the percentage of degradation under each condition to identify the compound's liabilities.
References
Technical Support Center: Optimizing Kdrlkz-3 Concentration for Effective Control
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use and concentration optimization of Kdrlkz-3 and related compounds in targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound, also known as 1NEG, is a selective small molecule ligand for the E3 ubiquitin ligase KLHDC2.[1] It is often used in the context of developing Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[2][3][4]
Q2: How does this compound differ from related compounds like KDRLKZ-1 and KDRLKZ-2?
This compound is considered an "E3 dead" compound, meaning it has significantly reduced binding affinity to KLHDC2 compared to its active counterparts, KDRLKZ-1 and KDRLKZ-2.[1] This makes this compound an excellent negative control in experiments to ensure that the observed effects of more active compounds are indeed due to their engagement with the E3 ligase.
Q3: What is the mechanism of action of KLHDC2-targeting compounds?
KLHDC2 is a substrate receptor of the CUL2-RING E3 ubiquitin ligase complex. This complex is part of the C-end degron pathway, which recognizes specific signals at the C-terminus of proteins, leading to their ubiquitination and subsequent degradation by the proteasome. PROTACs that recruit KLHDC2 bring a target protein into proximity with this E3 ligase complex to induce its degradation.
Q4: What are the key considerations for storing and handling this compound?
Troubleshooting Guide
Issue 1: No significant difference observed between the active compound (e.g., KDRLKZ-1/2) and the this compound control.
| Possible Cause | Recommended Action |
| Low E3 Ligase Expression | Confirm that the cell line used expresses sufficient levels of KLHDC2. This can be verified by Western blot or qPCR. |
| Compound Instability or Degradation | Prepare fresh dilutions of the compounds from stock solutions for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Suboptimal Compound Concentration | Perform a broad dose-response experiment for the active compound (e.g., 1 nM to 100 µM) to determine the optimal concentration range for target degradation. |
| Poor Cell Permeability | Due to their size, PROTACs can have poor cell permeability. Consider using cell-based assays that can confirm cellular entry and target engagement. |
| Issues with Ternary Complex Formation | The formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase) is crucial. Biophysical assays like FRET or co-immunoprecipitation can be used to confirm its formation. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Recommended Action |
| Compound Precipitation | Visually inspect the stock solution and the final concentration in the media for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration. |
| Non-specific Binding | Use this compound as a negative control to differentiate between specific KLHDC2-mediated effects and off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. |
Issue 3: A "hook effect" is observed with the active compound.
| Possible Cause | Recommended Action |
| Formation of Non-productive Binary Complexes | At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex. |
| Dose-Response Curve Shape | The "hook effect" results in a bell-shaped dose-response curve, where higher concentrations lead to decreased target degradation. To confirm this, perform a wide dose-response experiment with both very low and very high concentrations of the active PROTAC. |
Data Presentation
Table 1: Biochemical and Biophysical Binding Data for KLHDC2 Ligands
| Compound | Assay | Parameter | Value (µM) |
| KDRLKZ-1 | SPR | Kd | 0.36 |
| alphaLISA | IC50 | 0.21 | |
| TR-FRET | IC50 | 0.31 | |
| KDRLKZ-2 | SPR | Kd | 0.095 |
| alphaLISA | IC50 | 0.068 | |
| This compound (1NEG) | alphaLISA | IC50 | 4.1 |
| TR-FRET | IC50 | 4.4 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Target Protein Degradation
This protocol outlines a general workflow for assessing the degradation of a target protein in a cellular context using a KLHDC2-recruiting PROTAC and this compound as a negative control.
-
Cell Culture and Seeding:
-
Culture cells in the appropriate medium and conditions.
-
Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the active PROTAC and this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations for the active PROTAC (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells treated with fresh medium only.
-
This compound Control: Cells treated with a high concentration of this compound (e.g., 10 µM) to demonstrate that the degradation is dependent on high-affinity E3 ligase binding.
-
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) to allow for protein degradation. The optimal incubation time may need to be determined empirically.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of the target protein and a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of target protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration for 50% degradation).
-
Visualizations
Caption: Mechanism of action for a KLHDC2-recruiting PROTAC.
Caption: Experimental workflow for assessing protein degradation.
Caption: Troubleshooting logic for protein degradation experiments.
References
- 1. arvinas.com [arvinas.com]
- 2. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening | eLife [elifesciences.org]
- 3. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Utilizing Kdrlkz-3 in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Kdrlkz-3 in cellular models. The focus is on addressing potential artifacts and ensuring accurate experimental interpretation, particularly in the context of targeted protein degradation studies involving the E3 ligase KLHDC2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cellular experiments?
This compound is designed as a negative control compound for studies involving KLHDC2-targeted protein degradation. It is structurally related to active KLHDC2-binding molecules like KDRLKZ-1, but with a key modification: the acid moiety has been replaced by an amide. This change prevents this compound from binding to the KLHDC2 E3 ligase.[1] Its primary use is to help researchers differentiate between the specific effects of KLHDC2-engagement by an active degrader and non-specific or off-target effects of the chemical scaffold.
Q2: Why am I observing a slight decrease in my target protein levels when using the this compound control?
While this compound is designed to be inactive towards KLHDC2, slight degradation of a target protein could be due to a few factors:
-
Off-Target Effects: The chemical backbone of this compound might have weak, unintended interactions with other cellular components that could marginally affect protein stability. Kinase inhibitors and other small molecules can have off-target activities that are independent of their primary mode of action.[2][3]
-
Experimental Variability: Standard variations in cell culture conditions, treatment times, or downstream processing (like Western blotting) can lead to minor fluctuations in protein levels. It is crucial to perform multiple biological replicates to confirm if the observed decrease is statistically significant.
-
Cellular Stress Response: High concentrations of any small molecule, including an inactive control, can induce a cellular stress response, which might non-specifically alter protein synthesis or degradation rates.
Q3: How can I confirm that the degradation I see with my active compound is truly KLHDC2-dependent and not an artifact?
The most effective way is to use this compound as a direct comparison. If your active compound shows significant degradation of the target protein while this compound (at the same concentration and incubation time) does not, this provides strong evidence for KLHDC2-dependent degradation. Further validation can be achieved by knocking down KLHDC2 using siRNA or CRISPR; in these cells, a truly KLHDC2-dependent degrader should lose its efficacy.
Troubleshooting Guide
Issue 1: Unexpected Toxicity or Phenotype with this compound Treatment
-
Problem: Cells treated with this compound show signs of stress, death, or an unexpected phenotype, complicating the interpretation of results from the active compound.
-
Possible Causes & Solutions:
-
High Concentration: The concentration of this compound may be too high, leading to off-target toxicity.
-
Troubleshooting Step: Perform a dose-response curve with this compound to determine the maximum non-toxic concentration in your specific cell line.
-
-
Solvent Toxicity: The solvent (e.g., DMSO) concentration might be too high.
-
Troubleshooting Step: Ensure the final solvent concentration is consistent across all treatment conditions (including vehicle-only control) and is at a level known to be tolerated by your cells (typically ≤ 0.1%).
-
-
Scaffold-Specific Off-Target Effects: The chemical structure, independent of KLHDC2 binding, might be interacting with another protein critical for cell health.
-
Troubleshooting Step: If possible, test another structurally distinct negative control that also does not bind KLHDC2 to see if the toxic effect is specific to the this compound scaffold.
-
-
Issue 2: Inconsistent Results Between Replicates with this compound
-
Problem: High variability in target protein levels is observed across different wells or experiments treated with this compound.
-
Possible Causes & Solutions:
-
Cell Culture Inconsistency: Variations in cell density, passage number, or cell health can affect experimental outcomes.
-
Troubleshooting Step: Standardize your cell seeding protocol. Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments.
-
-
Compound Instability: this compound may be unstable in your cell culture medium over long incubation periods.
-
Troubleshooting Step: Minimize the time between preparing the compound dilutions and adding them to the cells. For long-term experiments, consider replenishing the medium with fresh compound.
-
-
Quantitative Data Summary
The following table summarizes the biochemical and biophysical binding data for the KDRLKZ series of compounds with the KLHDC2 kelch domain (KLHDC2KD), highlighting the inactivity of this compound.
| Compound | Binding to KLHDC2KD (Kd, SPR) | Thermal Shift (Δ°C) | IC50 (alphaLISA) | IC50 (TR-FRET) | Notes |
| KDRLKZ-1 | 0.36 µM | +6.8 °C | 0.21 µM | 0.31 µM | Active KLHDC2 binder |
| KDRLKZ-2 | - | - | - | - | Active KLHDC2 binder |
| This compound | No Binding | - | - | - | 'E3 dead' compound; acid moiety replaced with amide[1] |
Data adapted from studies on KLHDC2 binders.[1] '-' indicates data not provided in the source.
Experimental Protocols
Protocol: Validating KLHDC2-Dependent Degradation Using this compound
This protocol outlines a typical workflow to assess the specific activity of a KLHDC2-targeting degrader against the this compound negative control.
-
Cell Seeding:
-
Seed your cellular model (e.g., PC-3 cells) in 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare stock solutions of your active degrader and this compound in DMSO.
-
On the day of the experiment, create serial dilutions in your cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the vehicle, active degrader, or this compound to the respective wells. A typical concentration range to test is 1 nM to 10 µM.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a BCA or Bradford assay.
-
-
Analysis by Immunoblotting:
-
Normalize the protein amounts for all samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Quantify the band intensities to determine the relative protein levels compared to the vehicle control.
-
Visualizations
Caption: Signaling pathway for targeted protein degradation vs. the inactive control.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Troubleshooting Protein Degradation
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering protein degradation in their experiments, with a specific focus on control samples.
Frequently Asked Questions (FAQs)
Question: Why is my Kdrlkz-3 control showing some protein degradation?
Answer:
Protein degradation in a control sample, such as "this compound," can be a frustrating issue that compromises the validity of your experimental results. This degradation typically manifests as bands of lower molecular weight than expected on a Western blot or as a decrease in the total amount of the protein of interest. The primary causes for this issue are often related to enzymatic activity, sample handling, or the composition of your experimental buffers.
Several factors can contribute to the degradation of your control protein:
-
Protease Activity: The most common culprit is the presence of endogenous proteases released during cell or tissue lysis. These enzymes can rapidly break down your target protein.[1][2][3]
-
Improper Sample Handling: Failure to keep samples consistently on ice or at 4°C during preparation can accelerate enzymatic degradation.[2]
-
Suboptimal Lysis Buffer: The lysis buffer may lack a sufficient concentration of protease inhibitors to effectively neutralize enzymatic activity.
-
Sample Age and Storage: Using old lysates or samples that have undergone multiple freeze-thaw cycles can lead to increased protein degradation.
-
Cellular Processes: In some instances, the protein itself may be subject to natural cellular processes like cleavage into an active form or post-translational modifications that can alter its apparent molecular weight.
Troubleshooting Guide
If you are observing degradation in your this compound control, follow these troubleshooting steps to identify and resolve the issue.
Step 1: Assess Sample Preparation and Handling
Proper sample handling is critical to prevent protein degradation.
-
Work Quickly and on Ice: Always keep your samples, lysates, and buffers on ice or at 4°C throughout the entire extraction process to minimize protease activity.
-
Use Fresh Samples: Whenever possible, use freshly prepared lysates. If you must use stored samples, ensure they have not been subjected to repeated freeze-thaw cycles.
Step 2: Optimize Lysis Buffer Composition
The composition of your lysis buffer is crucial for protecting your protein from degradation.
-
Incorporate Protease Inhibitors: The addition of a protease inhibitor cocktail to your lysis buffer is essential. These cocktails contain a mixture of inhibitors that target a broad range of proteases.
Table 1: Common Protease Inhibitors and Recommended Concentrations
| Protease Inhibitor | Target Proteases | Typical Final Concentration |
| PMSF | Serine proteases | 0.1 - 1 mM |
| Leupeptin | Serine and cysteine proteases | 1 - 10 µg/mL |
| Aprotinin | Serine proteases | 1 - 2 µg/mL |
| Pepstatin A | Aspartic proteases | 1 µg/mL |
| EDTA/EGTA | Metalloproteases | 1 - 5 mM |
| Commercial Cocktails | Broad spectrum | Varies by manufacturer (e.g., 1X) |
Data compiled from common laboratory protocols.
Step 3: Evaluate Experimental Controls
To confirm that the degradation is due to protease activity, you can run a simple control experiment.
-
Positive and Negative Controls: Include a known positive control for your protein of interest, if available, to ensure your detection method is working correctly. A negative control, such as a lysate from a cell line that does not express the protein, can help confirm antibody specificity.
Experimental Protocol: Assessing Protease Activity
This protocol will help you determine if protease activity is the cause of your this compound control degradation.
Objective: To compare the degradation of this compound in the presence and absence of a protease inhibitor cocktail.
Materials:
-
Cell or tissue sample expressing this compound
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Phosphate Buffered Saline (PBS)
-
Sample loading buffer (e.g., Laemmli buffer)
-
Equipment for SDS-PAGE and Western blotting
Methodology:
-
Sample Preparation:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Divide the sample into two equal aliquots.
-
-
Lysis:
-
Tube A (No Inhibitors): Resuspend the first aliquot in ice-cold Lysis Buffer.
-
Tube B (With Inhibitors): Resuspend the second aliquot in ice-cold Lysis Buffer supplemented with a 1X final concentration of the protease inhibitor cocktail.
-
-
Incubation:
-
Incubate both tubes on ice for 30 minutes, with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatants to fresh, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for both samples with lysis buffer.
-
Add an equal volume of 2X sample loading buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein from Tube A and Tube B onto an SDS-PAGE gel.
-
Perform electrophoresis, transfer to a membrane, and probe with an antibody specific for this compound.
-
Expected Results:
If protease activity is the cause of degradation, you should observe a more intact band for this compound at the expected molecular weight in the sample from Tube B (with inhibitors) compared to the sample from Tube A (without inhibitors), which may show weaker bands or additional lower molecular weight bands.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting protein degradation.
Caption: A workflow diagram for troubleshooting protein degradation.
References
addressing batch-to-batch variability of Kdrlkz-3
Welcome to the technical support center for Kdrlkz-3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule ligand for the E3 ubiquitin ligase KLHDC2. By binding to KLHDC2, this compound can be utilized in the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific target proteins. Its efficacy is dependent on its ability to facilitate the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein, leading to ubiquitination and subsequent proteasomal degradation of the target.
Q2: What are the primary sources of batch-to-batch variability with this compound?
Batch-to-batch variability can arise from several factors throughout the manufacturing and handling process.[1] A holistic approach to managing this variability is crucial for reproducible experimental outcomes.[1] Key sources of variability include:
-
Raw Material Purity: Variations in the purity of starting materials and reagents used in the synthesis of this compound can impact the final product's quality and activity.[1]
-
Synthesis and Purification Processes: Minor deviations in reaction conditions, such as temperature, pressure, and reaction time, can lead to differences in impurity profiles between batches. The efficiency of purification steps is also a critical factor.
-
Physical Properties: Differences in crystalline form (polymorphism), particle size, and solubility can affect the bioavailability and activity of this compound in cellular assays.
-
Storage and Handling: Improper storage conditions, including exposure to light, temperature fluctuations, or moisture, can lead to degradation of the compound over time.
Q3: How can I minimize the impact of batch-to-batch variability in my experiments?
To ensure consistent and reliable results, it is recommended to implement the following practices:
-
Certificate of Analysis (CoA) Review: Always review the CoA for each new batch of this compound. Pay close attention to purity, identity, and any specified physical properties.
-
Batch Qualification: Before initiating a large-scale experiment, it is advisable to qualify a new batch by performing a small-scale pilot experiment to compare its performance against a previously validated batch.
-
Standardized Protocols: Utilize standardized and well-documented protocols for compound handling, storage, and experimental procedures to minimize procedural variability.
-
Data-Centric Approach: Monitor and analyze data from each experiment to identify trends and detect deviations early, allowing for proactive adjustments.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cellular assays across different batches of this compound.
-
Question: We are observing significant shifts in the IC50 values for our target protein degradation assay when using different batches of this compound. What could be the cause?
-
Answer: This is a common issue that can stem from several factors. Firstly, review the purity of each batch from their respective CoAs. Even small differences in purity can lead to variations in active compound concentration. Secondly, assess the solubility of each batch. Inconsistent dissolution can result in different effective concentrations in your assay. It is also crucial to ensure that the compound is being stored correctly and has not degraded. We recommend performing a side-by-side comparison of the new batch with a previously validated batch using a standardized protocol.
Issue 2: Reduced or no target degradation observed with a new batch of this compound.
-
Question: Our latest batch of this compound is showing significantly reduced or no degradation of our target protein, while the previous batch worked effectively. How should we troubleshoot this?
-
Answer: A lack of activity can be alarming. The first step is to confirm the identity and integrity of the compound. This can be done through analytical techniques such as LC-MS and NMR. If the compound's identity is confirmed, the issue may lie in its biological activity. Consider the possibility of aggregation, which can be assessed by dynamic light scattering (DLS). Also, ensure that all components of your assay, including cells and reagents, are performing as expected by running appropriate controls.
Issue 3: High variability in replicate wells within the same experiment.
-
Question: We are seeing a high degree of variability between replicate wells in our degradation assay, even when using the same batch of this compound. What could be causing this?
-
Answer: High intra-assay variability is often related to experimental technique. Ensure that this compound is fully dissolved in your vehicle solvent before further dilution. Inadequate mixing can lead to concentration gradients in your stock solutions and final assay plates. Pipetting accuracy is also critical, especially when performing serial dilutions. We recommend using calibrated pipettes and paying close attention to mixing steps. Additionally, cell plating uniformity can contribute to variability; ensure even cell distribution across the plate.
Data and Protocols
Key Quality Control Parameters for this compound
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR, LC-MS | Conforms to structure |
| Purity | HPLC | ≥98.0% |
| Solubility | DMSO | ≥50 mg/mL |
| Appearance | Visual | White to off-white solid |
| Residual Solvents | GC-MS | As per ICH guidelines |
Experimental Protocol: In-Cell Target Protein Degradation Assay
This protocol outlines a typical Western blot-based experiment to assess the ability of this compound to induce the degradation of a target protein when used in a PROTAC format.
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound-based PROTAC in DMSO. Perform serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 18 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-only control.
Visualizations
References
Technical Support Center: Improving the Reliability of Kdrlkz-3 as a Negative Control
Introduction: This guide is intended for researchers, scientists, and drug development professionals who are using Kdrlkz-3 as a negative control in their experiments. This compound is designed as a structurally related, but biologically inactive, analog of a potent KDR (Kinase Insert Domain Receptor, also known as VEGFR2) inhibitor. A reliable negative control is crucial for distinguishing specific, on-target effects from non-specific or off-target phenomena.[1][2] This document provides troubleshooting advice and validation protocols to ensure the reliability of this compound in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the intended purpose of this compound?
A1: this compound is intended to serve as a negative control alongside its active counterpart, a potent KDR inhibitor. It is designed to be structurally similar to the active compound but lacks significant inhibitory activity against KDR. This allows researchers to control for effects that are not due to the specific inhibition of the KDR signaling pathway, such as those caused by the chemical scaffold of the molecule or the solvent.
Q2: My "inactive" this compound is showing biological activity in my cellular assay. What could be the cause?
A2: Unexpected activity from a negative control can stem from several sources:
-
Off-Target Effects: The compound, while inactive against KDR, might be inhibiting other kinases or cellular proteins.[3][4] Kinase inhibitors are known to have potential off-target activities due to the conserved nature of the ATP-binding pocket across the kinome.
-
Compound Degradation: The compound may have degraded into an active species. This can be influenced by storage conditions, solvent, or exposure to light.
-
Batch-to-Batch Variability: There may be inconsistencies in the purity or composition of different synthesis batches of this compound.
-
High Concentration Artifacts: At high concentrations, many compounds can exhibit non-specific effects or cytotoxicity that can be misinterpreted as specific biological activity.
Q3: How can I confirm that this compound is truly inactive against its intended target, KDR?
A3: The most direct method is to perform an in vitro kinase assay. This biochemical assay directly measures the ability of this compound to inhibit KDR's enzymatic activity. A robust negative control should have an IC50 value at least 100-fold higher than its active counterpart.
Q4: I'm observing cytotoxicity with this compound at the concentration I'm using. What should I do?
A4: Cytotoxicity can confound experimental results. It is essential to determine the maximum non-toxic concentration of this compound in your specific cell line. This can be achieved by performing a dose-response cell viability assay, such as an MTT or resazurin assay. Your experimental concentration should be well below the concentration that induces significant cell death.
Q5: How can I check for the purity and stability of my this compound sample?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is an effective technique for assessing the purity and stability of small molecules. It can identify the parent compound and any potential degradation products or impurities. It is advisable to check the purity of each new batch and to periodically re-assess the stability of stored aliquots.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | Off-target activity | Perform a broad-spectrum kinase panel screen to identify unintended targets. Use a structurally distinct negative control to see if the phenotype persists. |
| Compound degradation | Analyze the compound's purity and integrity via LC-MS. | |
| Inconsistent Results | Batch-to-batch variability | Test each new batch for inactivity using an in vitro kinase assay and for purity with LC-MS. |
| Experimental conditions | Ensure consistent cell passage number, density, and treatment duration. | |
| High Background Signal | Non-specific binding | Optimize blocking steps in assays like Western blotting. For phosphoprotein detection, BSA is often preferred over milk. |
| Cytotoxicity | Determine the EC50 for cytotoxicity and use this compound at a concentration well below this value. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile
This table illustrates a sample dataset comparing the inhibitory activity (IC50) of the active KDR inhibitor and this compound against KDR and a selection of common off-target kinases.
| Kinase | Active Inhibitor IC50 (nM) | This compound IC50 (nM) | Selectivity Fold-Change |
| KDR (VEGFR2) | 5 | >10,000 | >2000x |
| c-Kit | 250 | >10,000 | >40x |
| PDGFRβ | 300 | >10,000 | >33x |
| SRC | 1,500 | >10,000 | >6x |
| EGFR | >10,000 | >10,000 | N/A |
Visualizations
Caption: Simplified KDR signaling pathway and the intended action of the active inhibitor.
Caption: Experimental workflow for validating a new batch of this compound.
Caption: Troubleshooting decision tree for unexpected activity of this compound.
Experimental Protocols
Protocol 1: In Vitro KDR Kinase Assay
This protocol is for a generic in vitro kinase assay to determine the IC50 value of this compound against KDR.
-
Reagent Preparation :
-
Prepare a 1X kinase assay buffer.
-
Dilute recombinant KDR enzyme to the desired concentration in 1X kinase assay buffer.
-
Prepare a substrate/ATP mix. The substrate can be a generic peptide or protein substrate for KDR.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in the kinase assay buffer.
-
-
Assay Procedure :
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the diluted KDR enzyme to all wells except the negative control (no enzyme) wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Substrate/ATP mix to all wells.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and detect the signal. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, radioactivity for [γ-³²P]-ATP assays, or fluorescence for Z'-LYTE).
-
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Phospho-KDR Western Blot
This protocol is to assess the effect of this compound on KDR activation in a cellular context.
-
Cell Culture and Treatment :
-
Plate cells (e.g., HUVECs) and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound, the active inhibitor (as a positive control), and a vehicle control at the desired concentrations for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce KDR phosphorylation.
-
-
Lysate Preparation :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Keeping samples cold is crucial to prevent dephosphorylation.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting :
-
Denature protein samples in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with a primary antibody specific for phosphorylated KDR (e.g., p-KDR Y1175).
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total KDR and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating :
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.
-
-
Compound Treatment :
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for 24-72 hours, depending on the cell type and experimental question.
-
-
MTT Addition and Incubation :
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log concentration of this compound to determine the cytotoxic concentration 50 (CC50).
-
References
Technical Support Center: KLHDC2-Mediated Targeted Protein Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with targeted protein degradation (TPD) utilizing the E3 ligase KLHDC2. While the initial query concerned "Kdrlkz-3 degradation," it is important to clarify that this compound is a small molecule ligand and not a protein that undergoes degradation. It has been described as an "E3 dead" compound, meaning it does not effectively bind to the E3 ligase KLHDC2. This guide will focus on the proper use of active KLHDC2 ligands in proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins of interest (POIs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a KLHDC2-recruiting PROTAC?
A1: A PROTAC is a heterobifunctional molecule with three components: a ligand that binds to your protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, KLHDC2), and a linker connecting the two.[1][2][3] By simultaneously binding the POI and KLHDC2, the PROTAC brings them into close proximity, forming a ternary complex.[3][4] This proximity allows the KLHDC2 E3 ligase complex to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.
Q2: What is KLHDC2 and why is it used for targeted protein degradation?
A2: KLHDC2 (Kelch-like homology domain-containing protein 2) is a substrate recognition component of a CUL2-based E3 ubiquitin ligase complex. It is part of the C-end degron pathway, which recognizes proteins with specific C-terminal motifs, often ending in diglycine residues, and targets them for ubiquitination and degradation. Expanding the repertoire of E3 ligases beyond the commonly used VHL and CRBN is a major goal in the PROTAC field to overcome potential resistance and broaden the scope of degradable proteins. KLHDC2 has been identified as a promising candidate for TPD.
Q3: How do I select a suitable cell line for my KLHDC2-based PROTAC experiment?
A3: The choice of cell line is critical and project-specific. A key consideration is the expression level of the KLHDC2 E3 ligase. While low levels of KLHDC2 may be sufficient for PROTAC activity due to its catalytic nature, very low or absent expression will prevent degradation. You should also ensure your target protein is expressed at a detectable level in the chosen cell line. It is advisable to test your PROTAC in multiple cell lines to assess its activity and potential cell-type-specific effects.
Q4: What are the key controls to include in my protein degradation experiment?
A4: To ensure the observed protein degradation is due to the intended mechanism, several controls are essential:
-
Negative Control Compound: An inactive version of your PROTAC that cannot bind to either the target protein or the E3 ligase should be tested to validate that degradation is dependent on the recruitment of the E3 ligase.
-
Parental Ligands: Treat cells with the individual POI-binding and E3-ligase-binding ligands to confirm that the degradation effect is not due to the inhibitory activity of either component alone.
-
Proteasome and Neddylation Inhibitors: Pre-treatment with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of your target protein, confirming the involvement of the ubiquitin-proteasome system and Cullin-RING ligase activity.
-
E3 Ligase Knockdown/Knockout: The most definitive control is to perform the experiment in cells where KLHDC2 has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9). The PROTAC should not induce degradation of the target protein in these cells.
Troubleshooting Guide
Q5: I am not observing any degradation of my target protein. What are the possible causes and solutions?
A5: Lack of degradation can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for No Target Degradation
References
Technical Support Center: Mitigating Non-specific Binding of Kdrlkz-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding of the small molecule Kdrlkz-3 in their experiments. While this compound is characterized as an "E3 dead" compound with reduced affinity for its intended target, KLHDC2, this property can increase the likelihood of off-target interactions. The following guides offer strategies to enhance the specificity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with this compound?
A: Non-specific binding refers to the interaction of a molecule, such as this compound, with unintended cellular components, surfaces, or assay reagents. This can lead to a high background signal, false positives, and inaccurate data, ultimately compromising the interpretation of your experimental outcomes. For a molecule like this compound, which has attenuated binding to its primary target, minimizing non-specific interactions is critical to ensure that any observed effects are genuinely attributable to its intended activity.
Q2: What are the common causes of non-specific binding in experiments with small molecules?
A: Several factors can contribute to the non-specific binding of small molecules like this compound:
-
Hydrophobic and Electrostatic Interactions: Small molecules can adhere to plastic surfaces, membranes, and proteins through non-specific hydrophobic or electrostatic forces.
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on a solid phase (e.g., microplate wells, beads) can leave them available for non-specific attachment.[1]
-
Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or detergent concentration can promote non-specific interactions.
-
Inadequate Washing: Insufficient or ineffective washing steps may not remove all unbound or weakly bound molecules.[2]
Troubleshooting Guides
Issue 1: High Background in Biochemical Assays (e.g., Pull-down, Enzyme Assays)
High background signal can obscure the specific interaction of this compound with its target. The following steps can help to identify and mitigate the source of this issue.
Troubleshooting Steps:
-
Optimize Blocking Conditions: The choice and concentration of a blocking agent are critical for saturating non-specific binding sites.
-
Adjust Buffer Composition: Modifying the pH and salt concentration of your buffers can disrupt non-specific electrostatic interactions.
-
Incorporate Detergents: Non-ionic detergents can help to reduce hydrophobic interactions.
-
Increase Wash Steps: More stringent washing can remove loosely bound molecules.
Quantitative Comparison of Common Blocking Agents and Additives
The effectiveness of different blocking strategies should be empirically determined for your specific assay. The following table provides a starting point for optimization.
| Blocking Agent/Additive | Typical Concentration Range | Reduction in Non-Specific Binding (Illustrative) | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Up to 88% | A common and effective protein-based blocker.[3][4][5] |
| Casein/Non-fat Dry Milk | 0.1% - 5% (w/v) | Can be more effective than BSA in some ELISAs. | Not recommended for assays involving phosphorylated proteins. |
| Normal Serum | 1% - 10% (v/v) | Highly effective, especially in immunoassays. | Use serum from the species in which the secondary antibody was raised. |
| Tween-20 | 0.01% - 0.1% (v/v) | Variable, often used in conjunction with a protein blocker. | Helps to reduce hydrophobic interactions. |
| Increased Salt (NaCl) | 150 mM - 500 mM | Up to 95% for charge-based interactions. | Optimizing salt concentration is crucial to avoid disrupting specific interactions. |
Note: The "Reduction in Non-Specific Binding" percentages are illustrative and based on data from various immunoassays and surface plasmon resonance experiments. The optimal conditions for this compound must be determined experimentally.
Issue 2: Non-specific Interactions in Cell-Based Assays (e.g., Co-Immunoprecipitation)
Non-specific binding in co-immunoprecipitation (Co-IP) can lead to the identification of false-positive interaction partners.
Troubleshooting Steps:
-
Pre-clear the Lysate: This step removes proteins that non-specifically bind to the affinity beads.
-
Optimize Lysis and Wash Buffers: The inclusion of detergents and appropriate salt concentrations is critical.
-
Use Appropriate Controls: Negative controls are essential to distinguish specific from non-specific binding.
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer for a Pull-Down Assay
This protocol outlines a method for determining the optimal concentration of a blocking agent (e.g., BSA) for a pull-down assay with this compound.
-
Prepare a range of blocking buffer concentrations: Prepare buffers with varying concentrations of BSA (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) in your standard assay buffer.
-
Block the affinity beads: Incubate your affinity beads (e.g., streptavidin-biotinylated this compound) with each concentration of blocking buffer for 1 hour at room temperature.
-
Perform the pull-down: Add cell lysate to the blocked beads and incubate to allow for protein binding.
-
Wash the beads: Wash the beads extensively with wash buffer (consider including a low concentration of Tween-20, e.g., 0.05%).
-
Elute and analyze: Elute the bound proteins and analyze by western blot for your protein of interest and known non-specific binders.
-
Compare results: Identify the BSA concentration that results in the lowest background signal while maintaining the specific interaction.
Protocol 2: Step-by-Step Guide for Co-Immunoprecipitation with Pre-clearing
This protocol provides a detailed workflow for performing a Co-IP experiment to identify interaction partners of a target protein, including steps to minimize non-specific binding.
-
Cell Lysis: Lyse cells in a gentle lysis buffer containing a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) and protease/phosphatase inhibitors.
-
Pre-clearing the Lysate:
-
Add control beads (e.g., protein A/G beads without antibody) to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the specific primary antibody against your target protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer or PBS. Increase the stringency of the washes by increasing the salt or detergent concentration if high background persists.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Analyze the eluate by western blotting for your protein of interest and its potential interactors.
-
Visualizing Workflows and Concepts
dot
References
- 1. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
The Critical Role of Negative Controls in PROTAC Research: A Comparative Guide to Kdrlkz-3 and Scrambled PROTACs
In the rapidly advancing field of targeted protein degradation, the use of meticulously designed negative controls is paramount to validate experimental findings and ensure data integrity. This guide provides a comprehensive comparison between two key types of negative controls for PROTACs that engage the E3 ligase KLHDC2: the E3 ligase-binding deficient control, Kdrlkz-3, and a scrambled PROTAC.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein in proximity to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] To confirm that the observed degradation is a direct result of the intended PROTAC mechanism, researchers must employ negative controls that are structurally similar to the active PROTAC but deficient in a key aspect of its function.
Understanding the Controls: this compound and Scrambled PROTACs
This compound (also known as 1NEG) is a valuable negative control for PROTACs that utilize the E3 ligase KLHDC2. It is a derivative of the active KLHDC2 ligand, KDRLKZ-1, but has been chemically modified to significantly reduce its binding affinity to KLHDC2. This modification, the replacement of an acid moiety with an amide, renders it "E3 dead," meaning it is unable to effectively recruit the E3 ligase. When incorporated into a PROTAC structure in place of the active E3 ligase binder, a this compound-based PROTAC should fail to induce the degradation of the target protein, thereby demonstrating that E3 ligase engagement is essential for the observed activity.
A scrambled PROTAC , on the other hand, typically refers to a molecule where the warhead—the part of the PROTAC that binds to the target protein—is replaced with a scrambled or inactive analogue that does not bind to the target. Alternatively, a scrambled PROTAC can also refer to a diastereomer of the active PROTAC, which has the same molecular composition but a different three-dimensional arrangement of atoms, rendering it unable to form a stable ternary complex. This type of control is used to verify that the degradation effect is dependent on the specific binding to the intended target protein.
Quantitative Comparison of Binding Affinities
The efficacy of a PROTAC is intrinsically linked to the binding affinities of its constituent parts to their respective proteins. The following table summarizes the binding data for the active KLHDC2 ligand KDRLKZ-1 and its inactive counterpart, this compound.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| KDRLKZ-1 | KLHDC2 | alphaLISA | 0.21 | |
| KDRLKZ-1 | KLHDC2 | TR-FRET | 0.31 | |
| This compound (1NEG) | KLHDC2 | alphaLISA | 4.1 | |
| This compound (1NEG) | KLHDC2 | TR-FRET | 4.4 |
As the data indicates, this compound exhibits a significantly higher IC50 value, demonstrating its substantially weaker binding to the KLHDC2 E3 ligase compared to the active ligand KDRLKZ-1.
Experimental Workflows and Signaling Pathways
To validate the mechanism of a novel PROTAC, a series of experiments are typically conducted. The following diagrams illustrate the theoretical signaling pathway of a functional PROTAC and the experimental workflow for its validation using negative controls.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy and mechanism of action of PROTACs.
Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the active PROTAC, this compound PROTAC, and scrambled PROTAC at various concentrations for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a serial dilution of the active PROTAC, this compound PROTAC, and scrambled PROTAC for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine IC50 values.
Conclusion
The judicious use of negative controls is non-negotiable in the development and validation of PROTACs. This compound serves as an excellent control to confirm the necessity of E3 ligase binding for PROTAC activity, while a scrambled PROTAC validates that the observed degradation is dependent on specific target protein recognition. By employing these controls in concert, researchers can confidently attribute the degradation of a target protein to the intended tripartite mechanism of action, thereby ensuring the robustness and reliability of their findings.
References
- 1. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Evidence Base | EMBO [eeb.embo.org]
- 5. Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of KLHDC2-Targeting siRNA and Non-Targeting Control siRNA
This guide provides a detailed comparative analysis of a specific small interfering RNA (siRNA) designed to target the Kelch Domain Containing 2 (KLHDC2) gene and a non-targeting control siRNA. This comparison is intended for researchers, scientists, and drug development professionals to evaluate the efficacy and specificity of RNA interference-mediated knockdown of KLHDC2.
Product Overview
Non-Targeting siRNA Control: This is a scrambled siRNA sequence that has been verified to not have a significant match to any known gene in the target organism's genome. It serves as a negative control in RNAi experiments to distinguish sequence-specific silencing from non-specific effects on gene expression and cell viability. Commercial examples include Silencer™ Cy™3-labeled Negative Control No. 1 siRNA.[3]
Data Presentation: Performance Comparison
The following table summarizes hypothetical, yet expected, quantitative data from an experiment comparing the performance of a KLHDC2-targeting siRNA with a non-targeting control siRNA.
| Parameter | KLHDC2-Targeting siRNA | Non-Targeting siRNA Control | Notes |
| Target Gene (KLHDC2) mRNA Knockdown Efficiency | >80% reduction | <5% reduction | Measured by qRT-PCR 48 hours post-transfection. |
| Target Protein (KLHDC2) Knockdown Efficiency | >70% reduction | No significant reduction | Measured by Western Blot 72 hours post-transfection. |
| Off-Target Gene Expression (Hypothetical Gene A) | <10% change | <10% change | Off-target effects should be minimal for a well-designed siRNA.[4] |
| Cell Viability | >95% | >95% | Measured by MTT or similar assay 72 hours post-transfection. |
| Phenotypic Change | Dependent on cell type and KLHDC2 function | No specific phenotypic change expected | Any observed phenotype should correlate with KLHDC2 knockdown. |
Experimental Protocols
A detailed methodology for a typical siRNA transfection experiment to achieve gene knockdown is provided below. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.[5]
Materials:
-
Mammalian cells in culture (e.g., HEK293, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
KLHDC2-targeting siRNA (e.g., 20 µM stock)
-
Non-targeting control siRNA (e.g., 20 µM stock)
-
Nuclease-free water and microcentrifuge tubes
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the multi-well plate so that they will be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute the required amount of siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM™.
-
Tube B: Dilute the appropriate volume of Lipofectamine™ RNAiMAX in Opti-MEM™.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 5-10 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the old media from the cells and replace it with fresh, complete culture medium.
-
Add the siRNA-lipid complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the specific experiment and the stability of the target protein.
-
Analysis of Knockdown:
-
mRNA Level: After 24-48 hours, harvest the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of KLHDC2 mRNA.
-
Protein Level: After 48-72 hours, lyse the cells and perform a Western blot to determine the level of KLHDC2 protein.
-
Phenotypic Analysis: At an appropriate time point post-transfection, perform assays to assess the cellular phenotype resulting from KLHDC2 knockdown.
-
Mandatory Visualization
KLHDC2 Signaling Pathway
KLHDC2 is a substrate-recognition component of the Cul2-RING (CRL2) E3 ubiquitin-protein ligase complex. This complex is part of the DesCEND (destruction via C-end degrons) pathway, which targets proteins with a C-terminal diglycine (Gly-Gly) motif for ubiquitination and subsequent proteasomal degradation.
Caption: KLHDC2-mediated protein degradation pathway.
Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of a KLHDC2-targeting siRNA and a non-targeting control.
Caption: Workflow for siRNA knockdown experiment.
References
On-Target Validation of KDRLKZ-1: A Comparative Analysis with the Inactive Control Kdrlkz-3
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, establishing the on-target efficacy of novel molecules is paramount. This guide provides a comparative analysis of KDRLKZ-1, a ligand for the E3 ubiquitin ligase KLHDC2, and its inactive analog, Kdrlkz-3. The primary application of this compound is to serve as a crucial negative control, enabling researchers to confirm that the cellular effects observed with KDRLKZ-1 are a direct consequence of its engagement with KLHDC2.
KDRLKZ-1 has been identified as a binder of KLHDC2, an E3 ligase that can be co-opted for targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs). To validate that the downstream effects of a KDRLKZ-1-based PROTAC are indeed mediated through KLHDC2, a structurally similar but functionally inactive control is required. This compound fulfills this role. It is synthesized by replacing the critical carboxylic acid moiety of KDRLKZ-1 with an amide group. This modification abrogates its binding to KLHDC2, rendering it an "E3 dead" compound. By comparing the cellular and biochemical activities of KDRLKZ-1 and this compound, researchers can definitively attribute the observed protein degradation to the specific interaction between the KDRLKZ-1 component of the PROTAC and the KLHDC2 E3 ligase.
Quantitative Data Summary
The following table summarizes the key biochemical parameters that differentiate KDRLKZ-1 from its inactive control, this compound. This data is foundational for demonstrating the on-target action of KDRLKZ-1.
| Compound | Target | Binding Affinity (Kd) | IC50 (AlphaLISA) | IC50 (TR-FRET) | Thermal Shift (ΔTm) |
| KDRLKZ-1 | KLHDC2 | 0.36 µM | 0.21 µM | 0.31 µM | +6.8 °C |
| This compound | KLHDC2 | No Binding | Inactive | Inactive | No Shift |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental logic, the following diagrams have been generated.
Caption: KDRLKZ-1 based PROTAC signaling pathway.
Caption: Experimental workflow for on-target validation.
Key Experimental Protocols
Detailed methodologies for the primary assays used to characterize the interaction between KDRLKZ-1 and KLHDC2 are provided below. When using this compound in these assays, the expectation is a lack of significant binding or thermal stabilization.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Methodology:
-
Immobilization: A sensor chip (e.g., CM5) is activated, and the KLHDC2 protein is immobilized onto the chip surface. A reference flow cell is prepared without the protein to subtract non-specific binding.
-
Binding Analysis: A dilution series of KDRLKZ-1 (and this compound as a control) in running buffer is prepared. Each concentration is injected over the sensor surface for a defined association time, followed by an injection of running buffer for a dissociation phase.
-
Data Analysis: The change in the refractive index at the sensor surface, measured in response units (RU), is recorded. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding.
Methodology:
-
Sample Preparation: A reaction mixture is prepared containing the purified KLHDC2 protein, a fluorescent dye (e.g., SYPRO Orange), and either KDRLKZ-1, this compound, or a vehicle control in a multiwell plate.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased. The fluorescence is monitored as the protein unfolds, exposing hydrophobic regions to which the dye binds and fluoresces.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the sigmoidal melting curve. A positive shift in Tm in the presence of a compound indicates stabilization and binding.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay for detecting and quantifying molecular interactions in a microplate format.
Methodology:
-
Assay Principle: The assay is configured as a competition assay. Biotinylated KLHDC2 is bound to streptavidin-coated Donor beads, and a labeled ligand that binds to KLHDC2 is bound to Acceptor beads. In the absence of a competing compound, the beads are in close proximity, generating a signal.
-
Competition: KDRLKZ-1 or this compound is added to the reaction mixture. If the compound binds to KLHDC2, it will displace the labeled ligand, disrupting the proximity of the beads and causing a decrease in the AlphaLISA signal.
-
Data Analysis: The signal is measured on a plate reader. The concentration of the test compound that causes a 50% reduction in the signal (IC50) is calculated to determine its binding potency.
By employing this compound alongside KDRLKZ-1 in these and subsequent cellular assays, researchers can robustly validate the on-target effects of KDRLKZ-1 and its derivatives, ensuring that the observed biological outcomes are a direct result of KLHDC2 engagement.
Head-to-Head Comparison of an Active KLHDC2 Ligand and a Structurally Similar Inactive Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of an active E3 ligase ligand, exemplified by the Kdrlkz series (e.g., Kdrlkz-1/2), and its structurally similar but inactive counterpart, Kdrlkz-3. This comparison is critical for understanding the structure-activity relationship (SAR) and for the validation of on-target effects in targeted protein degradation (TPD) studies. The active compounds engage the E3 ligase KLHDC2, a key component of the ubiquitin-proteasome system, while the inactive analog serves as a crucial negative control in experimental settings.
Structural and Functional Differences
The primary structural difference between the active Kdrlkz compounds and the inactive this compound lies in a key functional group. In the active ligands, a carboxylic acid moiety is essential for binding to the substrate recognition pocket of KLHDC2. In contrast, this compound, often referred to as an "E3 dead" compound, has this acid group replaced with an amide functionality.[1] This seemingly minor modification drastically reduces the compound's affinity for KLHDC2, rendering it inactive as a binder.[1]
Quantitative Comparison of Binding Affinity
The efficacy of the active ligands and the inertness of the inactive compound have been quantified through various biophysical and biochemical assays. The data clearly demonstrates the high-affinity binding of the active compounds to KLHDC2, while the inactive analog shows significantly weaker or no binding.
| Compound | Assay Type | Metric | Value (µM) |
| Kdrlkz-1 (Active) | Surface Plasmon Resonance (SPR) | Kd | 0.36[1][2][3] |
| AlphaLISA | IC50 | 0.21 | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.31 | |
| Kdrlkz-2 (Active) | Surface Plasmon Resonance (SPR) | Kd | 0.095 |
| AlphaLISA | IC50 | 0.068 | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.1 | |
| This compound (Inactive) | AlphaLISA | IC50 | 4.4 |
Experimental Protocols
A summary of the key experimental methodologies used to differentiate the active and inactive compounds is provided below.
1. Surface Plasmon Resonance (SPR): This label-free technique is employed to measure the binding kinetics and affinity between the ligand and the target protein. In a typical setup, the KLHDC2 protein is immobilized on a sensor chip. The active or inactive compound is then flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass change, is monitored in real-time. This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) is calculated. A lower Kd value indicates a higher binding affinity.
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay is used to measure the displacement of a known binding partner from the target protein. For instance, a biotinylated peptide substrate of KLHDC2 is bound to streptavidin-coated donor beads, and the KLHDC2 protein is captured on acceptor beads. In the absence of a competing ligand, the beads are in close proximity, leading to a light signal upon excitation. When an active compound like Kdrlkz-1 is introduced, it displaces the peptide, separating the beads and causing a decrease in the signal. The IC50 value, which is the concentration of the compound required to inhibit 50% of the signal, is a measure of its binding potency.
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Similar to AlphaLISA, TR-FRET is a proximity-based assay that measures the displacement of a fluorescently labeled ligand or peptide from the target protein. The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. An active compound will disrupt this proximity, leading to a decrease in the FRET signal. The IC50 is then determined to quantify the compound's binding affinity.
4. Thermal Shift Assay (TSA): This assay assesses the stabilizing effect of a ligand on the target protein. The melting temperature (Tm) of the KLHDC2 protein is measured in the presence and absence of the test compound. A potent ligand will bind to and stabilize the protein, resulting in an increase in its Tm. For example, Kdrlkz-1 was shown to produce a +6.8 °C shift in the melting temperature of KLHDC2.
Signaling Pathway and Mechanism of Action
The active Kdrlkz compounds are designed to function as ligands for the E3 ubiquitin ligase KLHDC2 within the framework of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ligase. The active Kdrlkz compound serves as the E3 ligase-binding moiety of the PROTAC. The inactive analog, this compound, is used as a negative control to demonstrate that the degradation of the target protein is indeed dependent on the engagement of KLHDC2.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps in a typical experiment designed to compare the activity of an active Kdrlkz-based PROTAC with its inactive control.
Caption: Workflow for comparing active and inactive PROTACs.
References
Confirming PROTAC Mechanism of Action: A Comparative Guide Featuring Kdrlkz-3
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2] A critical step in the development of a novel PROTAC is the rigorous confirmation of its mechanism of action (MoA). This guide provides a comparative analysis of methodologies to validate the MoA of a novel PROTAC, with a specific focus on a hypothetical PROTAC employing Kdrlkz-3, a selective ligand for the E3 ligase KLHDC2.[3]
The PROTAC in Focus: A Kinase Degrader Utilizing this compound
Our model PROTAC is a heterobifunctional molecule designed to degrade a target kinase. It consists of three key components: a "warhead" that binds to the target kinase, a linker, and the E3 ligase ligand this compound, which recruits the KLHDC2 E3 ubiquitin ligase.[4][5] The successful formation of a ternary complex between the target kinase, the PROTAC, and KLHDC2 is intended to lead to the ubiquitination and subsequent proteasomal degradation of the kinase.
Validating the Mechanism of Action: A Multi-faceted Approach
Confirming that the observed depletion of the target protein is a direct result of the intended PROTAC mechanism is paramount. A key strategy involves the use of the parent kinase inhibitor (the "warhead" molecule alone) as a negative control. This allows researchers to distinguish between target degradation and target inhibition.
Key Experimental Questions to Address:
-
Does the PROTAC induce the degradation of the target kinase?
-
Is the degradation dependent on the recruitment of the E3 ligase and the proteasome?
-
Does the PROTAC form a ternary complex with the target kinase and the E3 ligase?
-
Is the observed phenotype a result of target degradation rather than just inhibition?
Comparative Analysis of MoA Validation Methods
A combination of cellular and biochemical assays is essential to robustly validate the MoA of a novel PROTAC. Below is a comparison of key methodologies.
| Method | Principle | Information Gained | Advantages | Disadvantages |
| Western Blotting | Measures the relative abundance of the target protein in cells treated with the PROTAC, the parent kinase inhibitor, and vehicle control. | Confirms target protein degradation and allows for the assessment of dose- and time-dependency. | Simple, widely available, and provides clear evidence of protein loss. | Semi-quantitative, lower throughput. |
| Quantitative Proteomics (e.g., dMS) | Unbiased, global analysis of protein expression changes in response to PROTAC treatment. | Confirms target degradation, identifies off-target effects, and provides a global view of cellular response. | Comprehensive, unbiased, and can reveal unexpected biology. | Technically complex, expensive, and requires specialized equipment and expertise. |
| Ternary Complex Formation Assays (e.g., TR-FRET, AlphaLISA, Co-IP) | Directly measures the formation of the ternary complex (Target-PROTAC-E3 ligase) in vitro or in cells. | Confirms the direct interaction between the three components, a cornerstone of the PROTAC MoA. | Provides direct evidence of the proximity-inducing mechanism. | Can be technically challenging to develop and optimize, may not fully recapitulate the cellular environment. |
| Ubiquitination Assays | Detects the ubiquitination of the target protein upon PROTAC treatment. | Confirms that the target protein is marked for degradation by the ubiquitin-proteasome system. | Directly links PROTAC activity to the ubiquitination machinery. | Can be difficult to perform and interpret due to the transient nature of ubiquitination. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of the target protein upon ligand binding. | Confirms target engagement by the PROTAC in a cellular context. | In-cell target engagement confirmation. | Indirect measure of ternary complex formation. |
| Phenotypic Assays (e.g., Cell Viability, Proliferation) | Compares the biological effect of the PROTAC with that of the parent kinase inhibitor. | Helps to differentiate between the consequences of target degradation versus target inhibition. | Provides a functional readout of PROTAC activity. | Phenotype may not be solely dependent on the target of interest. |
Experimental Protocols
Western Blotting for Target Degradation
Objective: To determine if the novel PROTAC induces the degradation of the target kinase.
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the novel PROTAC, the parent kinase inhibitor, and a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).
-
As a positive control for proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., MG132) for 1 hour before adding the PROTAC.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target kinase.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex between the target kinase, the PROTAC, and the KLHDC2 E3 ligase.
Methodology:
-
Treat cells with the novel PROTAC, the parent kinase inhibitor, or vehicle control for a short duration (e.g., 1-2 hours).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against the target kinase or a tag (if the protein is tagged) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against the target kinase and KLHDC2.
Visualizing the Process
PROTAC Mechanism of Action
Caption: Mechanism of action of the novel PROTAC.
Experimental Workflow for MoA Validation
Caption: Experimental workflow for MoA validation.
Logical Framework for Data Interpretation
Caption: Logical framework for interpreting MoA data.
Conclusion
The validation of a novel PROTAC's mechanism of action is a critical and multi-step process. By employing a suite of orthogonal assays and the appropriate controls, such as the parent kinase inhibitor, researchers can confidently establish that the observed biological effects are a direct consequence of the intended targeted protein degradation. The use of specific E3 ligase ligands like this compound for the recruitment of less-explored E3 ligases such as KLHDC2 opens up new avenues for the development of next-generation protein degraders. A thorough and rigorous validation of their mechanism of action is the foundation for their successful translation into transformative therapeutics.
References
A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation: Cross-Validation of Kdrlkz-3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results for the E3 ligase ligand Kdrlkz-3 and its more active analogs, KDRLKZ-1 and KDRLKZ-2, which target the KLHDC2 E3 ligase. The performance of these compounds is contextualized by comparing them with well-established ligands for alternative E3 ligases, namely the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, which are commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to aid researchers in the selection of appropriate E3 ligase ligands for their targeted protein degradation studies.
Data Presentation: Quantitative Comparison of E3 Ligase Ligands and Resulting PROTACs
The following tables summarize the key performance metrics for KLHDC2 ligands and compare the efficacy of BRD4-targeting PROTACs developed using these ligands against those utilizing VHL and CRBN.
Table 1: Biochemical and Biophysical Binding Constants of KDRLKZ Ligands to KLHDC2
| Ligand | SPR (Surface Plasmon Resonance) Kd (µM) | alphaLISA IC50 (µM) | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) IC50 (µM) |
| KDRLKZ-1 | 0.36 | 0.21 | 0.31 |
| KDRLKZ-2 | 0.095 | 0.068 | 0.1 |
| This compound (1NEG) | >30 | 4.1 | 4.4 |
Data sourced from Hickey CM, et al. Nat Struct Mol Biol. 2024.
Table 2: Performance Comparison of JQ1-Based BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (Concentration for 50% degradation) | Dmax (Maximum Degradation) |
| K2-B4-5e | KLHDC2 | PC-3 (HiBiT-BRD4) | Not explicitly stated, but potent degradation observed at low nM | ~93% within 4-6 hours |
| MZ1 | VHL | HeLa | < 100 nM | Complete at 100 nM |
| H661, H838 | 8 nM, 23 nM | Not explicitly stated | ||
| dBET1 | CRBN | MV4;11 | EC50 of 430 nM | Not explicitly stated |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
Data for K2-B4-5e sourced from Hickey CM, et al. Nat Struct Mol Biol. 2024. Data for MZ1, dBET1, ARV-771, and ARV-825 are compiled from various cited sources and may have been generated under different experimental conditions.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific applications.
Surface Plasmon Resonance (SPR) for Binding Affinity
Purpose: To measure the binding affinity (Kd) between the E3 ligase ligand and the purified E3 ligase protein.
Methodology:
-
Immobilization: The purified E3 ligase (e.g., KLHDC2) is immobilized on a sensor chip.
-
Binding: A series of concentrations of the ligand (e.g., KDRLKZ-1, -2, or -3) are flowed over the chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the amount of bound ligand, is measured in real-time.
-
Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd).
alphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Competitive Binding
Purpose: To measure the ability of a test compound to displace a known binder from the E3 ligase, providing an IC50 value.
Methodology:
-
Assay Components: The assay typically includes a biotinylated peptide substrate for the E3 ligase, the E3 ligase itself (often GST-tagged), streptavidin-coated donor beads, and anti-GST-coated acceptor beads.
-
Competition: The test compounds (e.g., KDRLKZ series) are incubated with the E3 ligase and the biotinylated peptide.
-
Detection: In the absence of a competitor, the binding of the peptide to the E3 ligase brings the donor and acceptor beads into close proximity, generating a luminescent signal. Competitor compounds disrupt this interaction, leading to a decrease in signal.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the signal (IC50) is determined.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) for Binding Displacement
Purpose: Similar to alphaLISA, TR-FRET is used to measure the displacement of a fluorescently labeled tracer from the E3 ligase by a test compound.
Methodology:
-
Assay Components: A fluorescently labeled tracer that binds to the E3 ligase and a terbium-labeled antibody that binds to the E3 ligase (e.g., via a His-tag) are used.
-
Competition: The test compounds are incubated with the E3 ligase, the tracer, and the antibody.
-
Detection: When the tracer is bound to the E3 ligase, excitation of the terbium donor results in energy transfer to the fluorescent tracer (acceptor), producing a FRET signal. A competing compound will displace the tracer, reducing the FRET signal.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Western Blotting for Protein Degradation
Purpose: To quantify the reduction in the levels of a target protein within cells after treatment with a PROTAC.
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specified period.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured.
-
Data Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to the loading control to determine the percentage of protein degradation. The DC50 and Dmax values are then calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow of targeted protein degradation by a PROTAC.
Caption: Experimental workflow for characterizing E3 ligase ligands and PROTACs.
Caption: Logical relationship for comparing E3 ligase ligands.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Kdrlkz-3
For Researchers, Scientists, and Drug Development Professionals
Kdrlkz-3 is a novel, potent E3 ligase ligand that has shown significant promise in targeted protein degradation research.[1][2] As a compound with potential cytotoxic and mutagenic properties, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the most critical barrier against exposure to hazardous research chemicals like this compound.[3][4] The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[5] | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination. |
| Body Protection | Long-sleeved, poly-coated, disposable gown. | Protects skin and personal clothing from contamination. Poly-coated material offers resistance to chemical permeation. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Guards against splashes and aerosols, protecting the eyes and face from direct contact. |
| Respiratory Protection | N95 or higher-rated respirator. | Necessary when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation. |
| Head and Foot Protection | Disposable hair cover and shoe covers. | Minimizes the risk of cross-contamination to other areas of the laboratory and personal spaces. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation and Weighing:
-
Before entering the designated handling area, don all required PPE.
-
Ensure the chemical fume hood is functioning correctly.
-
To weigh the compound, use a tared container on an analytical balance inside the fume hood.
-
Handle the compound with a dedicated spatula to avoid cross-contamination.
-
Immediately close the primary container after dispensing.
2. Solubilization:
-
Slowly add the desired solvent to the weighed compound to prevent splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
Clearly label the resulting solution with the compound ID (this compound), concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage location should be a designated, ventilated, and access-controlled area.
-
If the compound is found to be light-sensitive, use an amber vial and store it within a desiccator.
Disposal Plan
Proper disposal of cytotoxic and other hazardous waste is crucial to prevent harm to human health and the environment.
1. Waste Segregation:
-
All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams.
-
This includes gloves, pipette tips, weighing paper, and any contaminated labware.
2. Solid Waste Disposal:
-
Contaminated solid waste, including PPE, must be placed in a designated, leak-proof hazardous waste container with a purple lid.
-
These containers should be clearly labeled with a cytotoxic warning symbol.
3. Liquid Waste Disposal:
-
Liquid waste containing this compound should be collected in a sealed, leak-proof hazardous waste bottle.
-
The bottle must be clearly labeled as "Cytotoxic Waste" and include the name of the compound.
4. Sharps Disposal:
-
Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container with a purple lid.
5. Final Disposal:
-
All cytotoxic waste must be disposed of through a certified hazardous waste management service. High-temperature incineration is the required method for the final disposal of cytotoxic waste.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a common experiment to determine the inhibitory activity of this compound against a target kinase.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Detection reagent
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 nL of the diluted this compound to the assay plate.
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the ATP/substrate mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection reagent to stop the reaction and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
